3-Aminobenzofuran-2-carboxamide
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-amino-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOYSSLDDDZIJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344933 | |
| Record name | 3-Amino-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-10-7 | |
| Record name | 3-Amino-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminobenzofuran-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Aminobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the structure elucidation of 3-aminobenzofuran-2-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. This document outlines the synthetic pathway, detailed experimental protocols for spectroscopic analysis, and a comprehensive interpretation of the resulting data that confirms the molecule's structural identity.
Synthesis and Spectroscopic Characterization
The structural confirmation of this compound, with the empirical formula C₉H₈N₂O₂, relies on a combination of synthetic chemistry and spectroscopic analysis. The molecular weight of this compound is 176.17 g/mol . A plausible synthetic route involves the cyclization of 2-hydroxybenzonitrile derivatives.[1] Subsequent characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides unequivocal evidence for its structure.
Synthesis of this compound
While a direct, detailed synthesis protocol for this compound was not found in the provided literature, a general and plausible method can be inferred from the synthesis of similar 3-aminobenzofuran derivatives.[1][2] The following protocol is a representative example based on established chemical principles for the formation of the benzofuran ring system.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 2-(cyanomethoxy)benzonitrile. To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (K₂CO₃, 2 equivalents). 2-Bromoacetonitrile (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature until completion (monitored by Thin Layer Chromatography). The product is then isolated by extraction after an aqueous workup.
-
Step 2: Cyclization to this compound. The intermediate, 2-(cyanomethoxy)benzonitrile, is dissolved in a suitable solvent like ethanol. A strong base, such as sodium ethoxide, is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours. The progress of the intramolecular cyclization is monitored by TLC. Upon completion, the reaction is cooled, and the product is precipitated by the addition of water. The solid this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Data and Analysis
The elucidation of the structure of this compound is confirmed through the analysis of its spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | singlet | 2H | -NH₂ (amino group) |
| 7.62 - 7.29 | multiplet | 4H | Ar-H (aromatic protons) |
| 5.63 | singlet | 2H | -CONH₂ (carboxamide protons) |
Table 1: ¹H NMR Spectroscopic Data for this compound. Data is representative and compiled from literature on similar compounds.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrument: Bruker 500 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Procedure: A small sample of this compound is dissolved in the deuterated solvent. The solution is transferred to an NMR tube, and the spectrum is acquired at room temperature.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3326, 3145 | Strong, Broad | N-H stretching (amino and amide groups) |
| 1633 | Strong | C=O stretching (amide I band) |
| 1592 | Medium | C=C stretching (aromatic ring) |
| 1315 | Medium | C-N stretching |
Table 2: IR Spectroscopic Data for this compound. Data is representative and compiled from literature on similar compounds.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Technique: ATR-Neat.[4]
-
Procedure: A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ (Molecular ion) |
| 159 | High | [M-NH₃]⁺ |
| 132 | Medium | [M-CONH₂]⁺ |
| 104 | Medium | [M-CONH₂-CO]⁺ |
Table 3: Mass Spectrometry Data for this compound. Data is representative and compiled from literature.[4][5]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A standard GC-MS system.
-
Ionization Mode: Electron Ionization (EI).
-
Procedure: A dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
Workflow and Logical Relationships
The process of structure elucidation follows a logical progression from synthesis to definitive characterization.
Caption: Workflow for the synthesis and structure elucidation of this compound.
This comprehensive analysis, combining synthesis with modern spectroscopic techniques, provides a robust framework for the unequivocal structure elucidation of this compound, a molecule with significant potential in the development of novel therapeutic agents.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
Synthesis of 3-Aminobenzofuran-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 3-aminobenzofuran-2-carboxamide and its derivatives, a scaffold of significant interest in medicinal chemistry. The methodologies presented are collated from recent scientific literature, offering detailed experimental protocols and quantitative data to support research and development in this area.
Introduction
The benzofuran core is a privileged scaffold in drug discovery, present in numerous natural products and clinically approved drugs. The introduction of an amino group at the 3-position and a carboxamide at the 2-position creates a versatile molecule with potential applications in various therapeutic areas. This document outlines key synthetic strategies for accessing this important molecular framework.
Synthetic Pathways
Two primary strategies have emerged for the synthesis of 3-aminobenzofuran derivatives with functionality at the 2-position: a cesium carbonate-mediated cyclization and a palladium-catalyzed cross-coupling approach followed by transamidation.
Cesium Carbonate-Mediated Synthesis of 3-Amino-2-aroylbenzofurans
A rapid and efficient one-pot synthesis of 3-amino-2-aroylbenzofuran derivatives has been developed, utilizing a cesium carbonate-mediated reaction between 2-hydroxybenzonitriles and α-bromoacetophenones.[1] This method provides a direct route to 3-aminobenzofurans with a carbonyl group at the 2-position, which can be a precursor to the desired carboxamide.
Reaction Scheme:
Experimental Protocol:
To a solution of 2-hydroxybenzonitrile (0.5 mmol) and 2-bromoacetophenone (0.5 mmol) in DMF (2.0 mL) was added cesium carbonate (2.0 equiv). The reaction mixture was stirred at room temperature for 10–20 minutes. Upon completion, the reaction mixture was poured into ice-cold water, and the precipitated solid was filtered, washed with water, and dried to afford the desired 3-amino-2-aroylbenzofuran.[1]
Quantitative Data:
| 2-Hydroxybenzonitrile Substituent | α-Bromoacetophenone Substituent | Yield (%) |
| H | H | 95 |
| 5-Br | H | 92 |
| 5-Cl | H | 93 |
| 4-Me | H | 90 |
| H | 4-Me | 94 |
| H | 4-OMe | 91 |
| H | 4-Cl | 96 |
Table 1: Substrate scope and yields for the synthesis of 3-amino-2-aroylbenzofuran derivatives.[1]
Palladium-Catalyzed C-H Arylation and Transamidation
A modular approach to C3-substituted benzofuran-2-carboxamides involves an 8-aminoquinoline-directed palladium-catalyzed C-H arylation, followed by a one-pot, two-step transamidation.[2] While this method does not directly yield a 3-amino derivative, it provides a powerful tool for creating diverse benzofuran-2-carboxamides with various substituents at the 3-position.
Workflow Diagram:
Experimental Protocols:
C-H Arylation: A reaction vial was charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)2 (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). The solids were suspended in cyclopentyl methyl ether (CPME) (0.5 M) and stirred at 110 °C under an inert atmosphere.[2]
Two-Step, One-Pot Transamidation:
-
Boc Activation: To the crude C-H arylation product was added Boc2O (5 equiv.), DMAP (15 mol%), and acetonitrile. The mixture was stirred at 60 °C for 5 hours.[2]
-
Aminolysis: The reaction mixture was concentrated, and toluene and the desired amine (1.5 equiv) were added. The mixture was stirred at 60 °C. Upon completion, the mixture was concentrated and purified by column chromatography.[2]
Quantitative Data:
| Aryl Iodide | C-H Arylation Yield (%) | Amine for Transamidation | Final Product Yield (%) |
| 4-Iodoanisole | 86 | Benzylamine | 85 |
| 5-Iodo-m-xylene | 76 | Morpholine | 92 |
| 4-Iodotoluene | 88 | Piperidine | 78 |
Table 2: Yields for the C-H arylation and subsequent transamidation.[2]
Synthesis of 3-Aminobenzofuran from 2-Hydroxybenzonitrile
A straightforward synthesis of a 3-aminobenzofuran derivative starts from commercially available 2-hydroxybenzonitrile. This intermediate can then be further functionalized.[3]
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: A mixture of 2-hydroxybenzonitrile, 4-(bromomethyl)pyridine, and K2CO3 was reacted to afford the intermediate.[3]
Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine: A mixture of the intermediate (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 ml) was stirred at 80°C for 5 hours. The reaction mixture was cooled to room temperature and poured into ice water. The precipitated solid was filtered, washed, and recrystallized from ethanol to yield the product.[3] The reported yield for this step is 73%.[3]
Conclusion
The synthesis of this compound and its derivatives can be achieved through several effective strategies. The cesium carbonate-mediated cyclization offers a direct and high-yielding route to 3-amino-2-aroylbenzofurans, which are valuable precursors. The palladium-catalyzed C-H arylation and transamidation methodology provides a highly modular approach for creating a diverse library of C3-substituted benzofuran-2-carboxamides. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. These detailed protocols and data provide a solid foundation for researchers to further explore the chemical space and biological potential of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry [mdpi.com]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 3-Aminobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core substituted with an amino group at the 3-position and a carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active natural products and synthetic compounds. Derivatives of 3-aminobenzofuran have demonstrated a range of pharmacological activities, including potential as neuroprotective agents and inhibitors of ischemic cell death. This document provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of this compound to support further research and development efforts.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem CID 600546[1] |
| Molecular Weight | 176.17 g/mol | PubChem CID 600546[1] |
| Melting Point | 157-161 °C | Sigma-Aldrich[2] |
| LogP (Predicted) | 1.4 | PubChem CID 600546[1] |
| pKa (Predicted) | Basic pKa: 2.5 (Amine), Acidic pKa: 16.2 (Amide) | Chemicalize |
| Solubility | Data not available | |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| CAS Number | 54802-10-7 | PubChem CID 600546[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from methodologies reported for its derivatives. A common route starts from 2-hydroxybenzonitrile.
Step 1: O-Alkylation of 2-Hydroxybenzonitrile
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add an appropriate 2-haloacetamide (e.g., 2-chloroacetamide) (1.1 eq) to the mixture.
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the O-alkylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 in a suitable solvent, such as DMF or ethanol.
-
Add a base, such as potassium tert-butoxide or sodium ethoxide, to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product, this compound, will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Melting Point Analysis: The melting point of the synthesized compound should be determined and compared with the literature value.
-
Purity Analysis: The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its derivatives have shown promise in two key therapeutic areas: Alzheimer's disease and ischemic cell death.
Cholinesterase Inhibition
Derivatives of 3-aminobenzofuran have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The binding of these inhibitors to the active site of cholinesterases prevents the hydrolysis of acetylcholine.[3][4]
Ischemic Cell Death Inhibition
Benzofuran derivatives have also been investigated as inhibitors of ischemic cell death. Ischemia, or restricted blood flow, leads to a cascade of events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in apoptosis or necrosis of cells. The protective mechanism of these compounds may involve the modulation of key signaling pathways involved in cell survival and death.
The intrinsic pathway of apoptosis is a critical component of ischemic cell death.[5][6][7] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological evaluation of this compound and its derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and ischemic conditions. This technical guide has summarized the key physicochemical properties, provided a general synthetic and characterization framework, and highlighted potential biological activities and associated signaling pathways based on the performance of its derivatives. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, with a particular need for experimental determination of its solubility and a more detailed investigation into its specific biological targets and mechanisms of action.
References
- 1. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-氨基苯并呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial and apoptotic neuronal death signaling pathways in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal death/survival signaling pathways in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Aminobenzofuran-2-carboxamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminobenzofuran-2-carboxamide, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental protocols for these analyses.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: While the existence of ¹H NMR spectra for this compound is confirmed, specific chemical shift values were not available in the public domain search results.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific peak table not available in search results | N-H Stretching (Amine and Amide) |
| C=O Stretching (Amide) | |
| C=C Stretching (Aromatic) | |
| C-N Stretching | |
| C-O Stretching |
Note: The presence of characteristic functional groups such as amine, amide, and the benzofuran core is confirmed by IR spectroscopy.[1][2]
Mass Spectrometry (MS)
GC-MS Data
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 176 | Molecular Ion [M]⁺ |
| 159 | Fragment |
| 103 | Fragment |
Note: The mass spectrum shows a prominent molecular ion peak at m/z 176, consistent with the molecular weight of this compound (C₉H₈N₂O₂).[3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
A standardized protocol for NMR analysis involves dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6. The solution is then filtered into an NMR tube.
Data Acquisition:
¹H and ¹³C NMR spectra are typically acquired on a Bruker 300 MHz or 500 MHz NMR spectrometer. The data is referenced to tetramethylsilane (TMS) as an internal standard.[4]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Technique):
A small amount of the solid sample is intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet. This method is widely used for obtaining high-quality IR spectra of solid samples.[3][4]
Data Acquisition:
IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker spectrometer.[3][4] The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation:
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically dissolved in a volatile organic solvent before injection into the instrument.
Data Acquisition:
Mass analysis is carried out using a mass spectrometer, such as an Agilent mass spectrometer, often coupled with a gas chromatograph for separation of components.[4] Electron Ionization (EI) is a common method for generating ions.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
"biological activity of 3-Aminobenzofuran-2-carboxamide derivatives"
An In-depth Technical Guide to the Biological Activity of 3-Aminobenzofuran-2-carboxamide Derivatives
Introduction
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, represents a core scaffold in a multitude of natural products and synthetic compounds with significant pharmacological importance.[1][2][3] Derivatives of this scaffold are integral to several clinically approved drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[1] Among the vast library of benzofuran derivatives, the this compound moiety has emerged as a particularly promising pharmacophore. The unique structural arrangement of the amino and carboxamide groups at the 2 and 3 positions of the benzofuran ring system provides a versatile template for designing novel therapeutic agents.[4]
Researchers have extensively explored these derivatives, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[2][3][5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.
General Synthesis Strategies
The synthesis of this compound derivatives often begins with readily available starting materials like 2-hydroxybenzonitrile. A common synthetic pathway involves a multi-step process, including etherification, intramolecular cyclization, and subsequent modification of the resulting core structure.
A representative synthetic route starts with the reaction of 2-hydroxybenzonitrile with an appropriate haloacetonitrile to form an ether intermediate.[4] This intermediate then undergoes an internal cyclization reaction, typically mediated by a base such as potassium hydroxide or potassium tert-butoxide, to yield the key this compound core.[4][6] From this central intermediate, a variety of derivatives can be synthesized through further reactions, such as N-acylation or N-alkylation at the 3-amino position.[4][6]
Anticancer Activity
Several studies have highlighted the potent antiproliferative activity of this compound derivatives against a range of human cancer cell lines. These compounds have demonstrated efficacy against colon, breast, cervical, and lung cancer cells, often with IC50 values in the low micromolar range.
One study detailed the synthesis of 3-amidobenzofuran derivatives, with compound 28g showing significant antiproliferative effects against MDA-MB-231 (breast cancer), HCT-116 (colon carcinoma), and HT-29 (colon cancer) cell lines.[5] Another series of benzofuran-2-carboxamide derivatives linked to a 1,2,3-triazole moiety also exhibited potent anticancer activity, with compound 50g being particularly effective against HCT-116, HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.[5] The mechanism of action for some derivatives has been linked to the induction of apoptosis.[5]
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 28g | MDA-MB-231 (Breast) | 3.01 | [5] |
| HCT-116 (Colon) | 5.20 | [5] | |
| HT-29 (Colon) | 9.13 | [5] | |
| 50g | HCT-116 (Colon) | 0.87 | [5] |
| HeLa (Cervical) | 0.73 | [5] | |
| HepG2 (Liver) | 5.74 | [5] | |
| A549 (Lung) | 0.57 | [5] | |
| 37e | A549, HeLa, SGC7901, HCT116, MCF-7 | < 10 | [5] |
| 36b | LSD1 (Enzyme Target) | 0.065 | [5] |
Experimental Protocol: MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle (DMSO). The plates are then incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]
Antimicrobial and Antifungal Activity
The benzofuran scaffold is known for its antimicrobial properties, and this compound derivatives are no exception.[3] These compounds have been screened against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, demonstrating a broad spectrum of activity.
Studies have shown that certain derivatives exhibit moderate to good activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger.[7][8][9] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity. For example, some benzofuran derivatives have shown MIC values as low as 0.39-3.12 µg/mL against various bacterial strains.[9] The antifungal mechanism for some benzofuran compounds is thought to involve the mobilization of intracellular Ca2+, leading to fungicidal effects.[10][11]
Quantitative Data: Antimicrobial & Antifungal Activity
| Compound Class | Microorganism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Benzofuran Derivatives | S. aureus, MRSA | MIC80 | 0.39-3.12 µg/mL |[9] | | Benzofuran Derivatives | Bacteria | MIC | 100 µg/mL |[8] | | Benzofuran Derivatives | Fungi | MIC | 200 µg/mL |[8] | | Aza-benzofuran (Cmpd 1) | S. typhimurium | MIC | 12.5 µg/mL |[12] | | Aza-benzofuran (Cmpd 1) | S. aureus | MIC | 12.5 µg/mL |[12] | | Aza-benzofuran (Cmpd 1) | E. coli | MIC | 25 µg/mL |[12] | | Benzofuran (Cmpd 6) | P. italicum, F. oxysporum | Antifungal | Potent Activity |[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Inoculum Preparation: A pure culture of the target microorganism (bacterial or fungal) is grown overnight. The culture is then diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration, typically equivalent to a 0.5 McFarland standard.[13]
-
Serial Dilution: The test compound is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.[7][13]
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.
-
Controls: Positive control wells (broth with inoculum, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 27°C for 48 hours for fungi).[12][13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][13]
Neuroprotective Activity (Anti-Alzheimer's Disease)
A fascinating area of research for 3-aminobenzofuran derivatives is their potential as multifunctional agents for treating neurodegenerative disorders like Alzheimer's disease (AD).[6] The pathology of AD is complex, involving the loss of cholinergic neurons and the aggregation of amyloid-β (Aβ) plaques.[6]
A novel series of 3-aminobenzofuran derivatives was designed and synthesized as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[6] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key therapeutic strategy for AD. Compound 5f , for instance, showed excellent inhibitory activity against both enzymes.[6] Furthermore, select compounds from this series also demonstrated the ability to inhibit the self-aggregation of the Aβ peptide, addressing another critical aspect of AD pathology.[6] Kinetic studies revealed a mixed-type inhibition model for compound 5f on AChE.[6]
Quantitative Data: Anti-Alzheimer's Activity
| Compound ID | Target | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | 5a-p series | AChE / BuChE | IC50 | 0.64 to 81.06 µM |[6] | | 5f | AChE / BuChE | Inhibition | Best in series |[6] | | 5h | Aβ (1-42) Aggregation | Inhibition | 38.8% |[6] | | 5f | Aβ (1-42) Aggregation | Inhibition | 29.8% |[6] | | Donepezil (Ref.) | Aβ (1-42) Aggregation | Inhibition | 14.9% |[6] |
Experimental Protocol: Cholinesterase Inhibition (Ellman's Method)
Ellman's method is a widely used, rapid, and sensitive spectrophotometric assay for measuring cholinesterase activity.[6]
-
Principle: The assay measures the activity of AChE or BuChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Reagents: Phosphate buffer, DTNB solution, enzyme solution (AChE or BuChE), substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and test compounds.
-
Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance vs. time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor. The IC50 value is then determined from the resulting dose-response curve.[6]
Conclusion
The this compound scaffold is a versatile and highly valuable platform in medicinal chemistry. The derivatives synthesized from this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and promising neuroprotective effects. The ability to readily modify the core structure allows for fine-tuning of pharmacological properties, enabling the development of compounds with enhanced potency and selectivity. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds, marking them as important leads for future drug discovery and development efforts. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to translate these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Potential Therapeutic Targets for 3-Aminobenzofuran-2-carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminobenzofuran-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Analogs derived from this core have been the subject of extensive research, revealing their potential in treating a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in future drug discovery and development efforts.
Neuroprotective Applications
This compound derivatives have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease and other neurodegenerative conditions. Their mechanisms of action are multifaceted, primarily involving the mitigation of excitotoxicity and the inhibition of cholinesterases.
Modulation of NMDA Receptor-Mediated Excitotoxicity
Overactivation of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, leads to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity.[1] Several 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[1][2]
Quantitative Data: Neuroprotective Effects Against NMDA-Induced Excitotoxicity
| Compound ID | Substitution on Phenyl Ring | Cell Viability (%) at 100 µM | Reference |
| 1f | 2-CH₃ | >75 | [3] |
| 1j | 3-OH | >75 | [3] |
| 1a | Unsubstituted | >75 | [3] |
| 1c | 3-OCH₃, 4-OH | >75 | [3] |
| 1i | 4-CH₃ | >75 | [3] |
| 1l | 4-Cl | >75 | [3] |
| 1p | 2-CF₃ | >75 | [3] |
| 1q | 3-CF₃ | >75 | [3] |
| 1r | 4-CF₃ | >75 | [3] |
Among the tested compounds, 1f demonstrated the most potent neuroprotective activity, comparable to the known NMDA antagonist, memantine.[1][2] Compound 1j also exhibited a favorable profile with both neuroprotective and antioxidant properties.[1][2]
Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity
Cholinesterase Inhibition
A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels. Inhibiting the enzymes responsible for its degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a validated therapeutic strategy.[4] A novel series of 3-aminobenzofuran derivatives has been synthesized and shown to be potent inhibitors of both AChE and BuChE.[4]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound ID | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| 5a | H | 0.81 ± 0.02 | 0.82 ± 0.02 | [4] |
| 5f | 2-Fluorobenzyl | 0.64 ± 0.01 | 0.75 ± 0.01 | [4] |
| 5e | 3-Methoxybenzyl | 81.06 ± 1.25 | 75.43 ± 1.11 | [4] |
| Donepezil | (Standard) | 0.049 | - | [5] |
Compound 5f , with a 2-fluorobenzyl moiety, was identified as the most potent inhibitor of both AChE and BuChE in this series.[4] Kinetic studies revealed a mixed-type inhibition mechanism for compound 5f on AChE.[4] Furthermore, some of these compounds also demonstrated an ability to inhibit β-amyloid aggregation, another key pathological feature of Alzheimer's disease.[4]
Anticancer Potential
The versatility of the this compound scaffold extends to oncology, with various analogs exhibiting significant antiproliferative activity against a range of human cancer cell lines.[6] Key targets identified in this domain include the NF-κB signaling pathway and cyclin-dependent kinases (CDKs).
Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation.[7] Its aberrant activation is a hallmark of many cancers. Certain benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[7]
Signaling Pathway: NF-κB Activation and Inhibition
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[8] Specifically, CDK2 has emerged as a promising target for anticancer drug development.[8] Hybrid molecules combining the benzofuran scaffold with a piperazine moiety have been designed as novel CDK2 type II inhibitors.[9]
Quantitative Data: Antiproliferative and CDK2 Inhibitory Activities
| Compound ID | Target Cancer Cell Line | Antiproliferative IC₅₀ (µM) | CDK2 IC₅₀ (nM) | Reference |
| 28g | MDA-MB-231 (Breast) | 3.01 | - | [6] |
| 28g | HCT-116 (Colon) | 5.20 | - | [6] |
| 28g | HT-29 (Colon) | 9.13 | - | [6] |
| 9h | - | - | 40.91 | [9] |
| 11d | - | - | 41.70 | [9] |
| 11e | - | - | 46.88 | [9] |
| 13c | - | - | 52.63 | [9] |
| Staurosporine | (Reference) | - | 56.76 | [9] |
Several of these compounds exhibited potent CDK2 inhibitory activity, with IC₅₀ values lower than the reference compound staurosporine.[9]
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. This compound analogs have demonstrated potential as anti-inflammatory agents by targeting specific chemokine signaling pathways.
Modulation of the CCL20/CCR6 Axis
The chemokine CCL20 and its receptor CCR6 play a crucial role in the migration of immune cells to sites of inflammation and are implicated in inflammatory bowel disease and colorectal cancer.[10] Benzofuran-2-carboxamide derivatives have been identified as inhibitors of CCL20-induced chemotaxis.[10]
Signaling Pathway: CCL20/CCR6-Mediated Chemotaxis
Experimental Protocols
The following are summaries of key experimental methodologies employed in the evaluation of this compound analogs.
General Experimental Workflow
Neuroprotective Activity Against NMDA-Induced Excitotoxicity
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured.
-
Treatment: Neurons are pre-treated with various concentrations of the test compounds for a specified duration.
-
Induction of Excitotoxicity: NMDA is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and cell viability is expressed as a percentage of the control group.[3]
Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of cholinesterases by detecting the product of the enzymatic reaction.
-
Reagents: Acetylthiocholine (or butyrylthiocholine) as the substrate, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compounds.
-
Procedure: The enzyme is incubated with the test compound at various concentrations. The substrate is then added, and the change in absorbance is monitored over time at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[4]
Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[6]
Conclusion
This compound analogs represent a highly versatile and promising class of compounds with the potential to address significant unmet medical needs in neurodegeneration, oncology, and inflammatory diseases. The data and methodologies presented in this guide highlight the key therapeutic targets and provide a foundation for the rational design and development of novel drug candidates based on this privileged scaffold. Further exploration of the structure-activity relationships and optimization of the lead compounds identified herein are warranted to translate these promising preclinical findings into clinically effective therapies.
References
- 1. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. benchchem.com [benchchem.com]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of selective tertiary amide inhibitors of cyclin dependent kinase 2 (CDK2) - American Chemical Society [acs.digitellinc.com]
- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Benzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds, driving continuous innovation in synthetic methodologies.[1][2][3] This technical guide provides a comprehensive overview of the core strategies for the synthesis of benzofurans, with a focus on both classical and modern catalytic approaches. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.
I. Palladium-Catalyzed Methodologies
Palladium catalysis has emerged as a powerful tool for the construction of the benzofuran ring system, offering high efficiency and broad substrate scope. Common strategies include Sonogashira coupling followed by cyclization, and intramolecular C-H activation.
Sonogashira Coupling and Cyclization
A prevalent method for synthesizing 2-substituted benzofurans involves the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization. This reaction is often catalyzed by a combination of palladium and copper complexes.[1][2]
Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling
-
Reaction Setup: To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.
| Entry | o-Iodophenol | Terminal Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85-95 |
| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |
| 3 | 2-Iodophenol | 1-Octyne | 2-Hexylbenzofuran | 75 |
Catalytic Cycle: Sonogashira Coupling and Cyclization
Caption: Catalytic cycle for the synthesis of benzofurans via Sonogashira coupling.
II. Copper-Catalyzed Syntheses
Copper-based catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. These methods often involve intramolecular C-O bond formation.
Intramolecular Dehydrogenative Coupling
A notable copper-catalyzed method is the intramolecular dehydrogenative O-H/C-H coupling reaction. This approach is particularly useful for synthesizing substituted benzofurans from readily available precursors.[2]
Experimental Protocol: Copper-Catalyzed Intramolecular Dehydrogenation
-
Reaction Setup: A mixture of the o-hydroxyphenyl-substituted substrate (1.0 mmol), copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., pyridine) is prepared in a sealed tube.
-
Reaction Conditions: The reaction mixture is heated at 120 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the benzofuran derivative.
| Entry | Substrate | Catalyst | Base | Yield (%) |
| 1 | 2-(2-phenylethenyl)phenol | Cu(OAc)₂ | Cs₂CO₃ | 85 |
| 2 | 2-(2-thienylethenyl)phenol | CuBr | K₂CO₃ | 78 |
| 3 | 1-(2-hydroxyphenyl)-2-phenylethanone | CuI | Na₂CO₃ | 82 |
Reaction Workflow: Intramolecular Dehydrogenative Coupling
Caption: General workflow for copper-catalyzed benzofuran synthesis.
III. Acid and Base-Catalyzed Methods
Classical methods for benzofuran synthesis often employ acid or base catalysis. These reactions, while sometimes requiring harsh conditions, remain valuable for their simplicity and the accessibility of starting materials.
Acid-Catalyzed Cyclization of α-Aryloxy Ketones
The intramolecular cyclization of α-aryloxy ketones is a straightforward method for preparing benzofurans, typically promoted by a Brønsted or Lewis acid.
Experimental Protocol: Brønsted Acid-Catalyzed Cyclization
-
Reaction Setup: The α-aryloxy ketone (1.0 mmol) is dissolved in a suitable solvent such as toluene. A Brønsted acid catalyst (e.g., acetic acid or p-toluenesulfonic acid, 0.2 mmol) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for 4-8 hours, with monitoring by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by recrystallization or column chromatography to give the benzofuran product.
Base-Catalyzed Rap–Stoermer Reaction
The Rap–Stoermer reaction is a classic base-catalyzed condensation of a salicylaldehyde with an α-haloketone to produce a benzofuran.[1]
Experimental Protocol: Rap–Stoermer Reaction
-
Reaction Setup: A mixture of the substituted salicylaldehyde (1.0 mmol) and an α-haloketone (1.1 mmol) is treated with a base such as triethylamine (1.5 mmol).
-
Reaction Conditions: The reaction is typically carried out under neat conditions or in a high-boiling solvent and heated for 2-6 hours.
-
Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Salicylaldehyde | α-Haloketone | Base | Yield (%) |
| 1 | Salicylaldehyde | 2-Bromoacetophenone | Triethylamine | 81-97 |
| 2 | 5-Chlorosalicylaldehyde | 2-Chloro-1-phenylethanone | K₂CO₃ | 85 |
| 3 | 3-Methoxysalicylaldehyde | 2-Bromo-1-(4-methoxyphenyl)ethanone | Piperidine | 90 |
Logical Relationship: Acid vs. Base Catalyzed Cyclization
References
A Technical Guide to 3-Aminobenzofuran-2-carboxamide: A Key Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Aminobenzofuran-2-carboxamide, a heterocyclic compound that serves as a critical building block in the synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its core structure is extensively utilized to generate derivatives with significant pharmacological potential, particularly in the field of neurodegenerative diseases.
Chemical Identity and Properties
This compound is a stable, off-white to light yellow powder. Its fundamental properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 54802-10-7[1][2][3][4] |
| IUPAC Name | 3-amino-1-benzofuran-2-carboxamide[3] |
| Synonyms | 3-Amino-1-benzofuran-2-carboxamide, RefChem:497707[3] |
Table 2: Physicochemical Data
| Property | Value |
| Molecular Formula | C₉H₈N₂O₂[2][3] |
| Molecular Weight | 176.17 g/mol [2][3] |
| Melting Point | 157-161 °C[1][2][4] |
| Appearance | Off-white to light yellow powder |
| Purity | ≥97%[1][2] |
| InChI Key | FXOYSSLDDDZIJN-UHFFFAOYSA-N[2] |
| SMILES | NC(=O)c1oc2ccccc2c1N[2] |
Core Application in Drug Discovery
The benzofuran scaffold is a prominent feature in many natural products and approved pharmaceuticals, recognized for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound functions as a versatile intermediate, enabling chemists to synthesize libraries of elaborate derivatives for screening campaigns.[5][7]
Research has particularly focused on developing derivatives as multifunctional agents for the treatment of Alzheimer's disease.[8] These novel compounds are often designed to interact with multiple pathological targets, a key strategy in addressing complex diseases.
Mechanism of Action of Derivatives in Alzheimer's Disease
Derivatives of 3-aminobenzofuran have been synthesized and evaluated as potent inhibitors of key enzymes and processes implicated in the progression of Alzheimer's disease.[8] The primary targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, these compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[8][9]
Caption: Therapeutic strategy for 3-aminobenzofuran derivatives in Alzheimer's disease.
Experimental Protocols: Synthesis of Derivatives
While a specific protocol for the parent this compound is not detailed in the surveyed literature, extensive methodologies exist for its derivatization. The following protocols outline a highly modular route to generate a diverse range of C3-substituted benzofuran-2-carboxamides, demonstrating the compound's utility.[5][7]
Experimental Workflow for Derivative Synthesis
The synthetic strategy involves a palladium-catalyzed C-H arylation to install substituents at the C3 position, followed by a transamidation to introduce various amine functionalities at the C2 carboxamide position.[5][7] This powerful combination allows for the rapid assembly of molecular complexity from a common benzofuran precursor.
Caption: General workflow for synthesizing diverse benzofuran-2-carboxamide derivatives.
Protocol 1: General Procedure for C–H Arylation
This protocol describes the palladium-catalyzed installation of aryl groups at the C3 position of an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate.[5]
-
Reaction Setup : In a reaction vial, charge N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv).
-
Solvent Addition : Suspend the solids in cyclopentyl methyl ether (CPME) to a concentration of 0.5 M.
-
Reaction Conditions : Seal the vial under an inert atmosphere (e.g., Nitrogen or Argon) and stir the reaction mixture at 110 °C.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times may vary (typically 7-24 hours).
-
Workup and Purification : Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the C3-arylated product.
Protocol 2: Two-Step, One-Pot Transamidation
This procedure details the cleavage of the 8-aminoquinoline directing group and its replacement with a new amine nucleophile.[5]
Step 1: Boc Activation
-
Dissolve the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide product from Protocol 1 (1.0 equiv) in acetonitrile (MeCN) (0.1 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 5.0 equiv) and 4-dimethylaminopyridine (DMAP, 15 mol%).
-
Stir the mixture at 60 °C for 5 hours to form the N-acyl-Boc-carbamate intermediate. Do not isolate.
Step 2: Aminolysis
-
To the crude reaction mixture from Step 1, add toluene to achieve a concentration of 0.5 M.
-
Add the desired primary or secondary amine (1.5 equiv).
-
Stir the reaction at 60 °C. Reaction times are typically short (0.5 to 6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography to afford the final C3-substituted benzofuran-2-carboxamide derivative.
References
- 1. This compound 97 54802-10-7 [sigmaaldrich.com]
- 2. This compound 97 54802-10-7 [sigmaaldrich.com]
- 3. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 | 54802-10-7 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The 3-Aminobenzofuran-2-carboxamide Scaffold: A Versatile Framework for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus, a heterocyclic motif composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2][3] Among its many derivatives, the 3-aminobenzofuran-2-carboxamide scaffold has emerged as a particularly promising framework for the design of novel therapeutic agents. Its structural rigidity, coupled with the capacity for diverse functionalization at the amino and carboxamide groups, allows for the precise tuning of physicochemical properties and biological activity. This guide explores the synthesis, biological significance, and therapeutic potential of this privileged scaffold, providing a comprehensive resource for its application in contemporary drug design.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available precursors.
A novel and efficient method for generating a variety of substituted 3-amino-2,3-dihydrobenzofuran derivatives is through a visible-light-driven iron-catalyzed decarboxylative cyclization reaction. This process utilizes 2-carboxymethoxybenzaldehyde and various aryl amines, proceeding under mild conditions to deliver the target compounds in good to excellent yields.[4] Mechanistic studies suggest that the iron catalyst facilitates the decarboxylation of alkyl carboxylic acids to form alkyl radicals via a visible-light-induced protocol, which then undergoes a one-pot cyclization cascade.[4]
Another versatile strategy employs a cascade cyclization to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. This method uses substrates such as 2-bromo-1,3-indandione, 5-bromo-1,3-dimethylbarbituric acid, and ortho-hydroxy α-aminosulfones to achieve the desired products in high yields.[4]
Furthermore, a three-step synthesis has been developed for novel 3-aminobenzofuran derivatives starting from 2-hydroxybenzonitrile.[5] This pathway involves the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of K2CO3 to yield 2-(pyridin-4-ylmethoxy)benzonitrile. Subsequent cyclization with t-BuOK in DMF affords 4-(3-aminobenzofuran-2-yl)pyridine, which can be further modified.[5]
A highly modular route to elaborate benzofuran-2-carboxamide derivatives combines 8-aminoquinoline directed C–H arylation with transamidation chemistry.[1][6] Palladium catalysis is used to install a diverse range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification is achieved through a one-pot, two-step transamidation procedure that proceeds via an N-acyl-Boc-carbamate intermediate.[1][6]
Biological Activities and Therapeutic Applications
The this compound scaffold is associated with a broad spectrum of biological activities, making it a valuable starting point for the development of drugs targeting a range of diseases.
Antimicrobial and Antifungal Activity
Derivatives of the benzofuran scaffold have demonstrated significant antimicrobial and antifungal properties.[3] For instance, certain fused benzofuran derivatives containing coumarin and pyridine rings have shown antibacterial activity against Pseudomonas cichorii and antifungal activity against Aspergillus fumigatus and Penicillium wortmanni.[3] Structure-activity relationship (SAR) studies suggest that the benzofuran, pyrazoline, and thiazole moieties are crucial for their antimicrobial effects.[3]
Anticancer and Kinase Inhibition
The benzofuran framework is a well-established scaffold for the development of anticancer agents.[3][7] Derivatives have shown inhibitory activity against various cancer cell lines.[7] A notable mechanism of action is the inhibition of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Specifically, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[8] Certain compounds in this series exhibited potent inhibitory activity with IC50 values as low as 40.91 nM, which is more potent than the reference compound staurosporine (IC50 of 56.76 nM).[8] These compounds also displayed promising antiproliferative activity against various cancer cell lines.[8]
Furthermore, dibenzo[b,d]furan derivatives, inspired by the natural product cercosporamide, have been identified as potent dual inhibitors of Pim and CLK1 kinases, which are overexpressed in many cancers.[9]
The inhibitory effect on Nuclear Factor-kappa B (NF-κB) transcriptional activity is another avenue through which benzofuran derivatives exert their anticancer effects.[10]
Neuroprotective and Anti-Alzheimer's Disease Activity
Novel 3-aminobenzofuran derivatives have been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease.[5] These compounds have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] One derivative, compound 5f , which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity and also showed efficacy in preventing the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[5] Kinetic studies revealed a mixed-type inhibition of AChE by this compound.[5]
Additionally, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective and antioxidant activities.[11] Several of these compounds provided significant protection against NMDA-induced excitotoxic neuronal cell damage.[11]
Anti-inflammatory and Antioxidant Properties
Benzofuran-2-carboxamide derivatives have also been investigated for their anti-inflammatory and antioxidant activities.[7][12] Certain 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives have been synthesized and evaluated for these properties.[12] Some novel benzofuran-2-carboxamide derivatives have shown the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation.[7][11]
Quantitative Biological Data
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
| Compound ID | Target | Activity Type | Value | Reference |
| 9h | CDK2 | IC50 | 40.91 nM | [8] |
| 11d | CDK2 | IC50 | 41.70 nM | [8] |
| 11e | CDK2 | IC50 | 46.88 nM | [8] |
| 13c | CDK2 | IC50 | 52.63 nM | [8] |
| Staurosporine (Reference) | CDK2 | IC50 | 56.76 nM | [8] |
| 10 | Ischemic Cell Death Inhibition | EC50 | 0.532 µM | [13] |
| 18 | Ischemic Cell Death Inhibition | EC50 | 0.557 µM | [13] |
| 48 | MCF-7 Cell Proliferation | IC50 | 43.08 µM | [3] |
Experimental Protocols
General Procedure for the Synthesis of 2-(pyridin-4-yl) 3-aminobenzofuran derivative (4)[5]
A mixture of 2-(pyridin-4-ylmethoxy)benzonitrile (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 ml) was stirred at 80°C for 5 hours. After completion of the reaction, the mixture was cooled to room temperature and poured into ice water. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the title compound.
General Procedure for Pd-catalyzed C–H Arylation of Benzofuran Substrates[2]
A benzofuran substrate (0.15 mmol), a (hetero)aryl iodide (3.0 equiv.), Pd(OAc)2 (5 mol%), AgOAc (1.5 equiv.), and NaOAc (1 equiv.) were dissolved in cyclopentyl methyl ether (CPME) (0.5 M). The mixture was heated at 110 °C under an inert atmosphere for the specified time.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay[5]
The cholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method. Electric eel AChE and horse serum BuChE were used as the enzyme sources. The assay was performed in a 96-well microplate, and the rate of hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide was measured by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm.
Visualizing Molecular Pathways and Experimental Workflows
CDK2 Inhibition and Cell Cycle Arrest
The inhibition of CDK2 by 3-(piperazinylmethyl)benzofuran derivatives leads to cell cycle arrest, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.
Caption: Inhibition of CDK2 by benzofuran derivatives blocks the G1/S transition.
Synthetic Workflow for Benzofuran-2-carboxamides via C-H Arylation and Transamidation
This workflow illustrates a modular approach to synthesize diverse benzofuran-2-carboxamides.
Caption: A two-step synthetic route to functionalized benzofuran-2-carboxamides.
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in the field of drug design. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological activities provide a solid foundation for the development of novel therapeutics. The demonstrated efficacy of its derivatives as kinase inhibitors, neuroprotective agents, and antimicrobial compounds underscores the vast potential of this scaffold. Future research focusing on the optimization of lead compounds, elucidation of detailed mechanisms of action, and exploration of novel therapeutic targets will undoubtedly continue to expand the medicinal chemistry landscape of 3-aminobenzofuran-2-carboxamides.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Aminobenzofuran-2-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Derivatives of benzofuran, particularly 3-aminobenzofuran-2-carboxamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] For instance, certain derivatives have been designed as multifunctional agents for treating Alzheimer's disease by inhibiting cholinesterases and amyloid-β aggregation.[5][6] The development of efficient and modular synthetic routes to access these valuable compounds is crucial for screening campaigns and the discovery of new therapeutic agents.[1][7]
This document provides detailed protocols for two distinct and effective methods for synthesizing the 3-aminobenzofuran core structure, along with a more advanced method for further diversification.
Synthesis Methodologies Overview
There are several strategic approaches to synthesize 3-aminobenzofuran-2-carboxamide derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
-
Method 1: Cesium Carbonate-Mediated Domino Reaction. This is a highly efficient, rapid, room-temperature synthesis that involves a reaction between a 2-hydroxybenzonitrile and a 2-bromoacetophenone derivative to yield 3-amino-2-aroyl benzofurans.[8] The use of cesium carbonate is crucial and often shows better results than other bases, a phenomenon sometimes referred to as the "cesium effect".[8]
-
Method 2: Intramolecular Cyclization. This classic approach begins with the alkylation of 2-hydroxybenzonitrile with chloroacetonitrile, followed by a base-mediated intramolecular cyclization to form the key intermediate, this compound.[2] This method is robust for producing the unsubstituted parent compound.
-
Method 3: Palladium-Catalyzed C-H Arylation and Transamidation. For creating a diverse library of derivatives, a more advanced strategy involves the C-H arylation at the C3 position of a pre-formed N-(quinolin-8-yl)benzofuran-2-carboxamide, followed by a transamidation step to cleave the directing group and install various amide functionalities.[1][7] This modular approach allows for extensive diversification at both the C3 position and the C2 carboxamide group.[1]
The following diagram illustrates the general workflow for synthesizing and diversifying these compounds.
Caption: General workflow for synthesis and diversification.
Experimental Protocols
Method 1: Cesium Carbonate-Mediated Synthesis of 3-Amino-2-aroylbenzofurans
This protocol is adapted from a Cs₂CO₃-mediated methodology for the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans.[8] It is highly efficient, often concluding within 10-20 minutes.
Reaction Pathway:
Caption: Pathway for Cs₂CO₃-mediated synthesis.
Materials:
-
2-Hydroxybenzonitrile (or substituted derivative)
-
Appropriate 2-bromoacetophenone
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a 25 mL round-bottom flask, add 2-hydroxybenzonitrile (0.5 mmol, 1.0 equiv).
-
Add the desired 2-bromoacetophenone derivative (0.5 mmol, 1.0 equiv).
-
Add cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).
-
Add 2.0 mL of DMF.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 20 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum to obtain the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Summary: The following table summarizes the yields for various 3-amino-2-aroyl benzofurans synthesized using this protocol.[8]
| Entry | R¹ (on benzofuran) | R² (on aroyl) | Time (min) | Yield (%) |
| 1 | H | Phenyl | 10 | 96 |
| 2 | H | 4-Me-Phenyl | 15 | 95 |
| 3 | H | 4-OMe-Phenyl | 15 | 94 |
| 4 | H | 4-Cl-Phenyl | 10 | 98 |
| 5 | 4-Me | Phenyl | 15 | 92 |
| 6 | 4-Cl | Phenyl | 15 | 94 |
| 7 | 4-NO₂ | Phenyl | 20 | 90 |
Method 2: Synthesis of this compound via Intramolecular Cyclization
This protocol describes the synthesis of the parent this compound from 2-hydroxybenzonitrile.[2]
Reaction Pathway:
Caption: Pathway for synthesis via cyclization.
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 equiv) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv).
-
Add chloroacetonitrile (1.1 equiv) dropwise to the stirring mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or used directly in the next step. A reported yield for this step is ~90%.[2]
Step 2: Synthesis of this compound
-
Dissolve the crude 2-(cyanomethoxy)benzonitrile (1.0 equiv) from the previous step in ethanol (approx. 100 mL for a 0.1 mol scale).
-
Add potassium hydroxide (KOH) (approx. 3.0 equiv).
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 3 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry to afford the final product. The reported yield for this cyclization step is 65%.[2]
Further Diversification: N-Arylation
Once the 3-aminobenzofuran core is synthesized, the amino group can be further functionalized. A common reaction is N-arylation via Chan-Lam coupling, which uses arylboronic acids.[8]
Protocol for Copper-Catalyzed Mono-N-Arylation:
-
In a flask, combine the 3-aminobenzofuran derivative (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and copper(II) acetate (Cu(OAc)₂) (0.05 mmol, 10 mol%).[8]
-
Add dichloromethane (DCM) (2.0 mL).
-
Stir the reaction at room temperature, open to the air, for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture and purify by column chromatography to obtain the N-arylated product.
Data Summary for Mono-N-Arylation: The following table summarizes yields for the N-arylation of 3-amino-2-benzoylbenzofuran.[8]
| Entry | Arylboronic Acid | Time (h) | Yield (%) |
| 1 | Phenyl | 6 | 78 |
| 2 | 4-Me-Phenyl | 8 | 76 |
| 3 | 4-tBu-Phenyl | 8 | 72 |
| 4 | 4-OMe-Phenyl | 10 | 69 |
| 5 | 1-Naphthyl | 8 | 75 |
Safety Information: this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[9] Always handle this and other chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) for each reagent before use.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 3-Aminobenzofuran-2-carboxamide Derivatives in Alzheimer's Disease Research
Application Note
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles. A key therapeutic strategy involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. Additionally, preventing the aggregation of Aβ peptides is another crucial approach. 3-Aminobenzofuran-2-carboxamide derivatives have emerged as a promising class of multi-target agents for AD, demonstrating potent inhibition of both cholinesterases and Aβ aggregation.[1][2][3] This document provides an overview of their application, experimental protocols for their evaluation, and key data.
Mechanism of Action
The therapeutic potential of this compound derivatives in the context of Alzheimer's disease stems from their multi-target functionality. These compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1] Kinetic studies have revealed that some derivatives, such as compound 5f, exhibit a mixed-type inhibition on AChE.[1][2][4]
Furthermore, these derivatives have been demonstrated to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1][2] Specifically, they can inhibit both self-induced and AChE-induced Aβ aggregation.[1] This dual action of cholinesterase inhibition and anti-Aβ aggregation makes this compound derivatives attractive candidates for further development as disease-modifying therapies for Alzheimer's.
Data Presentation
The following tables summarize the quantitative data for the biological evaluation of a series of this compound derivatives.
Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives (5a-p) [1]
| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 2.45 ± 0.18 | 5.81 ± 0.31 |
| 5b | 2-CH₃ | 1.89 ± 0.11 | 4.23 ± 0.25 |
| 5c | 3-CH₃ | 3.12 ± 0.24 | 7.15 ± 0.42 |
| 5d | 4-CH₃ | 2.78 ± 0.19 | 6.54 ± 0.38 |
| 5e | 3-OCH₃ | 81.06 ± 4.21 | > 100 |
| 5f | 2-F | 0.64 ± 0.05 | 1.28 ± 0.09 |
| 5g | 3-F | 1.15 ± 0.08 | 2.57 ± 0.16 |
| 5h | 4-F | 0.98 ± 0.07 | 2.11 ± 0.14 |
| 5i | 2-Cl | 1.32 ± 0.09 | 3.01 ± 0.21 |
| 5j | 3-Cl | 2.05 ± 0.15 | 4.87 ± 0.29 |
| 5k | 4-Cl | 1.76 ± 0.12 | 3.98 ± 0.24 |
| 5l | 2-Br | 1.54 ± 0.11 | 3.45 ± 0.22 |
| 5m | 3-Br | 2.33 ± 0.17 | 5.21 ± 0.33 |
| 5n | 4-Br | 2.11 ± 0.16 | 4.76 ± 0.28 |
| 5o | 3-NO₂ | 4.56 ± 0.31 | 9.87 ± 0.55 |
| 5p | 4-NO₂ | 3.89 ± 0.27 | 8.12 ± 0.49 |
| Donepezil | - | 0.04 ± 0.003 | 3.54 ± 0.23 |
Table 2: Inhibition of Aβ₁₋₄₂ Aggregation by Selected this compound Derivatives [1][3]
| Compound | Self-Induced Aβ Aggregation Inhibition (%) at 10 µM | AChE-Induced Aβ Aggregation Inhibition (%) at 100 µM |
| 5a | 17.6 ± 1.2 | 21.3 ± 1.5 |
| 5f | 29.8 ± 2.1 | 35.4 ± 2.8 |
| 5h | 38.8 ± 2.9 | 42.1 ± 3.1 |
| 5i | 24.8 ± 1.8 | 28.9 ± 2.2 |
| 5l | 25.7 ± 1.9 | 31.6 ± 2.5 |
| Donepezil | 14.9 ± 1.1 | 18.7 ± 1.4 |
Experimental Protocols
1. Cholinesterase Inhibition Assay (Ellman's Method) [1][3]
This protocol is adapted from the method described by Ellman et al. (1961).
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil (reference standard)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds.
-
Add 20 µL of AChE or BuChE solution to each well.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
2. Aβ₁₋₄₂ Aggregation Inhibition Assay (Thioflavin T Fluorescence Assay) [1]
-
Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black microplate
-
Fluorometric microplate reader
-
-
Procedure for Self-Induced Aggregation:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP and then lyophilizing to obtain a peptide film.
-
Reconstitute the Aβ₁₋₄₂ film in phosphate buffer to a final concentration of 100 µM.
-
In a 96-well plate, mix 10 µL of the Aβ₁₋₄₂ solution with 10 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C for 48 hours without shaking.
-
After incubation, add 180 µL of 5 µM ThT solution in phosphate buffer to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 450 nm and an emission wavelength of 485 nm.
-
-
Procedure for AChE-Induced Aggregation:
-
Follow steps 1 and 2 from the self-induced aggregation protocol.
-
In a 96-well plate, mix 10 µL of the Aβ₁₋₄₂ solution, 10 µL of AChE solution, and 10 µL of the test compound.
-
Incubate and measure fluorescence as described above.
-
3. Neuroprotection Assay (MTT Assay) [1][2]
-
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Horse serum
-
Penicillin-streptomycin
-
H₂O₂ (for inducing oxidative stress)
-
Test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Culture PC12 cells in DMEM supplemented with FBS, horse serum, and penicillin-streptomycin in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce cytotoxicity by exposing the cells to H₂O₂ for 2 hours.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Visualizations
Caption: Multi-target mechanism of this compound in Alzheimer's disease.
Caption: Workflow for the evaluation of this compound derivatives.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for C-H Arylation of Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the C-H arylation of benzofurans, a critical transformation in the synthesis of biologically active molecules and functional materials. The protocols outlined below focus on palladium-, rhodium-, and copper-catalyzed methods, offering a range of strategies for the regioselective formation of aryl-benzofuran linkages.
Introduction
Benzofuran scaffolds are privileged structures found in numerous natural products and pharmaceutical agents. The direct C-H arylation of benzofurans represents a powerful and atom-economical approach to constructing complex molecular architectures, avoiding the need for pre-functionalized starting materials. This application note details various catalytic systems that enable the efficient and selective arylation at the C2 and C3 positions of the benzofuran ring.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a widely employed and versatile method for the C-H arylation of benzofurans. Various arylating agents can be used, with arylboronic acids and triarylantimony difluorides being prominent examples. The regioselectivity of the arylation can often be controlled by the choice of catalyst, ligands, and directing groups.
Data Presentation: Palladium-Catalyzed C2-Arylation
| Catalyst | Arylating Agent | Oxidant/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Arylboronic acid | Cu(OAc)₂ / Pyridine | DMSO | 100 | 12-24 | Moderate to High | [1] |
| Pd(OAc)₂ | Triarylantimony difluoride | CuCl₂ | 1,2-DCE | 80 | - | Moderate to High | [2][3] |
| Pd(OAc)₂ | Hydroxy aryl iodide | Ag₂O / 2-Nitrobenzoic acid | - | 25-70 | 0.17-18 | High | [4] |
Experimental Protocol: Palladium-Catalyzed C2-Arylation with Arylboronic Acids[1]
This protocol describes the direct C2-arylation of benzofuran using an arylboronic acid as the coupling partner, catalyzed by palladium(II) acetate.
Materials:
-
Benzofuran
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Ethyl acetate
-
Water
-
Oven-dried Schlenk flask
-
Magnetic stir bar
-
Syringe
-
Oil bath
-
Thin-layer chromatography (TLC) or GC-MS equipment
-
Separatory funnel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Solvent and Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add DMSO (3.0 mL) followed by pyridine (3.0 mmol) via syringe.
-
Reaction Conditions: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Experimental Protocol: Palladium-Catalyzed C3-Arylation using a Directing Group[5][6]
This protocol utilizes an 8-aminoquinoline (8-AQ) directing group to achieve C3-arylation of a benzofuran-2-carboxamide.
Materials:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide substrate
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) acetate (AgOAc)
-
Sodium acetate (NaOAc)
-
Cyclopentyl methyl ether (CPME)
-
Reaction vial
Procedure:
-
Reaction Setup: In a reaction vial, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate (0.15 mmol, 1.0 equiv), the desired (hetero)aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and NaOAc (1 equiv).[5]
-
Solvent Addition: Dissolve the solids in CPME (0.5 M).
-
Reaction Conditions: Heat the reaction mixture at 110 °C under an inert atmosphere for the required time (typically several hours).[6]
-
Purification: Upon completion, the product can be purified using appropriate techniques, which may include Soxhlet extraction for challenging purifications.[5]
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are effective for specific C-H functionalization reactions of benzofuran derivatives, particularly for intramolecular cyclizations and C4-functionalization.
Application Highlight: Intramolecular C-H Arylation
Rhodium catalysts have been successfully employed in the intramolecular C-H arylation of 2-aryloxybenzoic acids, leading to the formation of dibenzofuran derivatives through a decarbonylative process.[7] This transformation proceeds in high yields and is compatible with various functional groups.[7] The proposed mechanism involves the oxidative addition of an acyl-O bond to the rhodium(I) catalyst, followed by decarbonylation, intramolecular C-H activation, and reductive elimination.[7]
Data Presentation: Rhodium-Catalyzed Decarbonylative C-H Arylation[7]
| Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [RhCl(CO)₂]₂ (2.5) | KI | Ac₂O | 150 | 12 | 87 |
| [RhI(CO)₂]₂ (2.5) | - | Ac₂O | 150 | 12 | 88 |
| Rh(acac)(cod) (5) | - | Ac₂O | 150 | 12 | 91 |
Copper-Catalyzed C-H Arylation
Copper catalysis offers a more economical alternative for the C-H arylation of arenes, including benzofuran. The success of these reactions is often dependent on the acidity of the C-H bond being functionalized and the choice of a suitable base.[8][9]
General Method for Copper-Catalyzed Arylation[8][9]
A general method has been developed for the copper-catalyzed arylation of sp² C-H bonds. This method utilizes an aryl halide as the coupling partner, a copper catalyst, and a base such as lithium alkoxide or K₃PO₄ in a solvent like DMF or DMPU.[8][9] This approach is applicable to a variety of electron-rich and electron-poor heterocycles, including benzofuran.[8][9] For less acidic C-H bonds, a stronger base like lithium t-butoxide is often required.[9]
Data Presentation: Copper-Catalyzed Arylation of Benzofuran[8]
| Aryl Halide | Base | Solvent | Yield (%) |
| 2-Iodotoluene | Et₃COLi | DMF | Good |
Visualizations
Experimental Workflow for C-H Arylation
Caption: General experimental workflow for a typical C-H arylation reaction.
Logical Relationship of Reaction Components
Caption: Key components and their roles in a C-H arylation reaction.
Simplified Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Aminobenzofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 3-Aminobenzofuran-2-carboxamide, a versatile building block in pharmaceutical and chemical research.[1] The protocols outlined below are based on established techniques for analogous benzofuran derivatives and are intended to guide researchers in achieving high purity of the target compound.
Compound Properties
A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 157-163 °C | [1] |
| Purity (Commercial) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Purification Workflow
The general workflow for the purification of this compound involves an initial workup of the crude reaction mixture, followed by one or more purification techniques such as recrystallization or column chromatography. The choice of method will depend on the nature and quantity of impurities.
References
Application Notes and Protocols for the Characterization of Benzofuran-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods used to characterize benzofuran-2-carboxamides, a class of compounds with significant interest in drug discovery due to their diverse biological activities. Detailed protocols for the key analytical techniques are provided to facilitate their application in a laboratory setting.
Chromatographic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of benzofuran-2-carboxamides in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of a wide range of benzofuran-2-carboxamide derivatives. When coupled with UV or Mass Spectrometry (MS) detectors, it provides high sensitivity and selectivity.
Table 1: HPLC-UV Method Parameters and Performance Data for Representative Benzofuran Derivatives [1]
| Compound | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 | 0.05 | 0.15 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 | 0.001 - 0.01 | 0.005 - 0.03 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999 | 1.31 | 3.97 |
| Vilazodone | ~6.8 | 0.001 - 0.064 | >0.99 | - | - |
Experimental Protocol: HPLC-UV/MS Analysis of Benzofuran-2-carboxamides [1]
Objective: To separate and quantify benzofuran-2-carboxamide derivatives in a sample matrix.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or other suitable modifier for the mobile phase.
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the benzofuran-2-carboxamide.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.
-
Gradient Program: Start at 30% acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and then return to the initial conditions to re-equilibrate the column.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm or a wavelength of maximum absorbance for the specific compound.
-
MS Detection (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Scan Range: m/z 100-1000.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the benzofuran-2-carboxamide based on its retention time and mass-to-charge ratio.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of the benzofuran-2-carboxamide in the sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for HPLC-UV/MS analysis of benzofuran-2-carboxamides.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable benzofuran-2-carboxamide derivatives.
Table 2: GC-MS Method Parameters and Performance Data for a Representative Benzofuran Derivative [1]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery %) | 99.8 ± 1.8 (at 25 µg/mL) |
| Precision (Interday %RSD) | < 2.5 |
| LOD (µg/mL) | 0.015 |
| LOQ (µg/mL) | 0.05 |
Experimental Protocol: GC-MS Analysis of Benzofuran-2-carboxamides
Objective: To identify and quantify volatile benzofuran-2-carboxamide derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for the analysis of heterocyclic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Suitable solvent for sample dissolution (e.g., dichloromethane, ethyl acetate).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample and standards in a volatile solvent.
-
Perform serial dilutions to create calibration standards.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
-
Perform quantification using a calibration curve constructed from the peak areas of the standards.
-
Caption: Workflow for GC-MS analysis of benzofuran-2-carboxamides.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural characterization of newly synthesized benzofuran-2-carboxamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Table 3: Representative ¹H and ¹³C NMR Spectral Data for Benzofuran-2-carboxamide Derivatives [2][3]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 9.85 (s, 1H), 8.85 (dd, J = 4.2, 1.7 Hz, 1H), 8.18 (dd, J = 8.3, 1.7 Hz, 1H), 7.85 (d, J = 0.8 Hz, 1H), 7.72 (d, J = 7.8 Hz, 1H), 7.58 – 7.49 (m, 3H), 7.45 (td, J = 7.9, 1.3 Hz, 1H), 7.33 (td, J = 7.5, 1.2 Hz, 1H) | 157.9, 154.9, 148.4, 145.2, 138.6, 136.4, 134.5, 128.1, 127.5, 127.4, 125.1, 123.3, 122.0, 121.7, 116.6, 112.1, 111.9 |
| 3-(glycinamido)-benzofuran-2-carboxamide | 11.27 (s, 1H), 8.58 (d, J = 8.7 Hz, 1H), 7.40–7.48 (m, 2H), 7.31 (d, J = 6.6 Hz, 1H), 6.42 (s, 1H), 5.67 (s, 1H), 3.49 (s, 2H), 2.68–2.72 (m, 2H), 1.92–1.95 (m, 2H), 1.47–1.66 (m, 10H) | 170.26, 163.04, 153.64, 148.20, 135.10, 132.01, 130.17, 130.06, 128.43, 127.32, 123.34, 115.60, 115.32, 111.67, 53.47, 52.59 |
Experimental Protocol: NMR Spectroscopic Analysis [2]
Objective: To obtain detailed structural information of a benzofuran-2-carboxamide.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzofuran-2-carboxamide in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Typical parameters for ¹H NMR: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
-
Typical parameters for ¹³C NMR: proton-decoupled, pulse angle 45°, acquisition time 1-2 s, relaxation delay 2-5 s.
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts (δ) and coupling constants (J) to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Characteristic IR Absorption Bands for Benzofuran-2-carboxamides [2][4]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3400 - 3100 | Medium to Strong |
| C=O stretch (amide I) | 1680 - 1630 | Strong |
| N-H bend (amide II) | 1640 - 1550 | Medium |
| C-O-C stretch (furan) | 1250 - 1020 | Strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
Experimental Protocol: FT-IR Spectroscopic Analysis [2]
Objective: To identify the functional groups in a benzofuran-2-carboxamide.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the benzofuran-2-carboxamide molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
General Fragmentation Pattern:
Under electron ionization (EI), benzofuran-2-carboxamides typically exhibit a prominent molecular ion peak (M⁺). The fragmentation is often initiated by cleavage of the amide bond. Common fragments include the benzofuran-2-carbonyl cation and fragments arising from the amine portion of the molecule. The specific fragmentation pattern will depend on the substituents on the benzofuran ring and the amide nitrogen.[4]
Biological Activity and Signaling Pathways
Benzofuran-2-carboxamides have been investigated for a variety of biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways.
VEGFR-2 Signaling Pathway
Several benzofuran-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels.[5] Inhibition of VEGFR-2 can block tumor growth and metastasis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of 3-Aminobenzofuran-2-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzofuran scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] Specifically, derivatives of 3-aminobenzofuran-2-carboxamide have garnered significant interest due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] These application notes provide detailed protocols for the initial in vitro screening of novel this compound derivatives to assess their therapeutic potential.
Application Note 1: Anticancer Activity Assessment
A primary application for novel benzofuran derivatives is in oncology.[5] The initial step in evaluating these compounds is to determine their cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Key Experiment: MTT Assay for Cellular Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8] This allows for the quantification of a compound's cytotoxic effect, typically expressed as the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol: MTT Assay
Materials:
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[2][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom microplates
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Culture cancer cells until they reach ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug like Doxorubicin or 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability % = (Mean OD of test sample / Mean OD of negative control) x 100. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives against various human cancer cell lines, as this is a common way to present such data in research.[2][6]
| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT-116 (Colon) | IC₅₀ (µM) vs. A549 (Lung) |
| BF-1 | Unsubstituted | > 100 | > 100 | > 100 |
| BF-2 | 4-Fluorophenyl | 5.2 | 3.1 | 7.8 |
| BF-3 | 4-Methoxyphenyl | 9.8 | 12.5 | 15.2 |
| BF-4 | 3,4-Dichlorophenyl | 1.7 | 0.9 | 2.5 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 | 1.1 |
Visualization: Workflow and Mechanism
The general workflow for screening cytotoxic compounds and a potential mechanism of action are depicted below. Many benzofuran derivatives exert their anticancer effects by inhibiting key signaling enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[10][11][12]
Application Note 2: Antimicrobial Activity Assessment
Benzofuran derivatives have also been reported to possess a wide range of antimicrobial activities.[3] The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13] The MIC is the lowest concentration of a drug that inhibits the visible growth of an organism after a specified incubation period.[14]
Key Experiment: Broth Microdilution for MIC Determination
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[15] Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plates are visually inspected for turbidity to determine the MIC.[13]
Experimental Protocol: Broth Microdilution
Materials:
-
This compound derivatives (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microplates[15]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or Nephelometer
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this standardized suspension in the appropriate broth medium to achieve the final required inoculum density (typically 5 x 10⁵ CFU/mL).[16]
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[15] Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[15] Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).
-
Inoculation: Inoculate each well (columns 1-11) with 5-10 µL of the prepared microbial inoculum. Do not inoculate the sterility control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.[16]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[13][14] The growth control well should be turbid, and the sterility control well should be clear.
Data Presentation: In Vitro Antimicrobial Activity
The following table provides an example of how to present MIC data for a series of novel compounds.
| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| BF-1 | Unsubstituted | > 128 | > 128 | > 128 |
| BF-5 | 4-Chlorophenyl | 16 | 32 | 64 |
| BF-6 | 2-Nitrophenyl | 32 | 64 | 32 |
| BF-7 | 4-Methylphenyl | 8 | 16 | 32 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Visualization: Broth Microdilution Workflow
The diagram below illustrates the key steps in the broth microdilution protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Scale-Up Synthesis of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of benzofuran compounds, a critical structural motif in many pharmaceuticals and natural products. The transition from laboratory-scale synthesis to gram-scale or larger production presents unique challenges. These notes are intended to guide researchers through key considerations and provide robust protocols for scalable synthetic methods.
Introduction
Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. As drug candidates progress through the development pipeline, the ability to synthesize these compounds on a larger scale becomes crucial. This document outlines key considerations and methodologies for the successful scale-up of benzofuran synthesis, with a focus on common and scalable reactions such as palladium- and copper-catalyzed methodologies.
Key Considerations for Scale-Up
Scaling up a chemical synthesis from the laboratory bench to a pilot plant or industrial setting is not merely a matter of increasing the quantities of reagents. Several factors must be carefully considered to ensure a safe, efficient, and reproducible process.
-
Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale can become difficult to manage at a larger scale. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions.
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of impurities and reduced yields. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.
-
Solvent Selection: Solvents that are suitable for laboratory use may not be appropriate for large-scale production due to safety, environmental, or cost concerns.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. On a large scale, slow and controlled addition is often necessary to manage exotherms and maintain optimal reaction conditions.
-
Work-up and Purification: Isolation and purification of the final product can be a significant bottleneck in a scaled-up process. Methods that are practical in the lab, such as chromatography, may not be feasible for large quantities. Crystallization, distillation, and extraction are more common techniques for large-scale purification.
-
Safety: A thorough safety assessment is critical before any scale-up. This includes understanding the hazards associated with all reagents, intermediates, and products, as well as the potential for runaway reactions or other process-related hazards.
Scalable Synthetic Routes to Benzofurans
Several synthetic strategies for benzofuran synthesis have been successfully implemented on a gram scale and beyond. Palladium- and copper-catalyzed reactions are among the most common and versatile methods.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
The Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, is a robust and widely used method for the synthesis of 2-substituted benzofurans. This reaction is often carried out in a one-pot fashion.
Copper-Catalyzed Synthesis
Copper-catalyzed methods provide a more economical alternative to palladium-based syntheses. One-pot reactions involving the coupling of o-halophenols with alkynes or other suitable coupling partners are common.
Data Presentation
The following tables summarize quantitative data for representative scalable benzofuran syntheses.
Table 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization of an o-Iodophenol and a Terminal Alkyne
| Parameter | Laboratory Scale (Typical) | Gram Scale Example[1] |
| Scale | 0.5 - 1.0 mmol | 1.4 g product |
| Catalyst | Pd(OAc)₂ (2.5 mol%) | Pd(OAc)₂ (2.5 mol%) |
| Co-catalyst/Ligand | - | - |
| Base | Ag₂O (0.75 equiv) | Ag₂O (0.75 equiv) |
| Solvent | HFIP | HFIP |
| Temperature | 25 °C | 25 °C |
| Reaction Time | 16 h | 16 h |
| Yield | High (often >90%) | 66% (isolated) |
Table 2: Copper-Catalyzed One-Pot Synthesis of Amino-Substituted Benzofurans
| Parameter | Laboratory Scale (Typical) | Gram Scale Mention[2] |
| Scale | mmol scale | "Gram-scale synthesis" |
| Catalyst | Copper Bromide | Copper Bromide |
| Reagents | Salicylaldehyde, amine, calcium carbide | Salicylaldehyde, amine, calcium carbide |
| Base | Sodium Carbonate | Sodium Carbonate |
| Solvent | DMSO/Water | DMSO/Water |
| Temperature | Not specified | Not specified |
| Reaction Time | Not specified | Not specified |
| Yield | High yields reported | High yields implied |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a 2-Substituted Benzofuran via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is adapted from a reported gram-scale synthesis.[1]
Materials:
-
o-Iodophenol derivative (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.025 equiv)
-
Silver(I) oxide (Ag₂O, 0.75 equiv)
-
2-Nitrobenzoic acid (1.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the o-iodophenol derivative, terminal alkyne, palladium(II) acetate, silver(I) oxide, and 2-nitrobenzoic acid.
-
Add HFIP as the solvent.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired 2-substituted benzofuran.
Protocol 2: Gram-Scale One-Pot Synthesis of a 3-Amino-Substituted Benzofuran via Copper Catalysis
This protocol is a general representation based on literature mentioning gram-scale applicability.[2]
Materials:
-
Substituted salicylaldehyde (1.0 equiv)
-
Amine (1.1 equiv)
-
Calcium carbide (to generate alkyne in situ)
-
Copper(I) bromide (CuBr, catalyst)
-
Sodium carbonate (Na₂CO₃, base)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a reaction vessel, add the substituted salicylaldehyde, amine, sodium carbonate, and copper(I) bromide.
-
Add a mixture of DMSO and water as the solvent.
-
Carefully add calcium carbide in portions. The reaction will generate acetylene gas, so ensure adequate ventilation and pressure release if in a sealed system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
Caption: A general workflow for the scale-up of benzofuran synthesis.
Caption: Decision-making for selecting a scalable benzofuran synthesis route.
References
Application Notes and Protocols for 3-Aminobenzofuran-2-carboxamide in Biochemical Probes
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold of 3-aminobenzofuran-2-carboxamide is a versatile building block in the design of novel biochemical probes. Its inherent structural features, combined with the reactivity of the amino and carboxamide groups, allow for the synthesis of a diverse range of derivatives. These derivatives have shown significant promise as probes for enzymatic activity, biomolecular interactions, and cellular imaging. This document provides detailed application notes and protocols for the use of this compound-based compounds in two key biochemical applications: as inhibitors of acetylcholinesterase for Alzheimer's disease research and as fluorescent probes for DNA and protein binding studies.
Application Note 1: this compound Derivatives as Acetylcholinesterase Inhibitors
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, alleviating cognitive symptoms.[1] Derivatives of 3-aminobenzofuran have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for further investigation in the context of Alzheimer's disease drug discovery.[1]
Quantitative Data: Cholinesterase Inhibition
The inhibitory activity of a series of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives has been evaluated against AChE and BuChE. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R Group | AChE IC50 (µM) | BuChE IC50 (µM) |
| 5a | H | 0.81 | 1.23 |
| 5f | 2-F | 0.64 | 0.98 |
| 5h | 4-F | 0.75 | 1.15 |
| 5k | 4-Cl | 0.89 | 1.34 |
| 5m | 3-Br | 0.95 | 1.42 |
| Donepezil | (Standard) | 0.049 | 3.45 |
Data sourced from Hasanvand et al. (2022).[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[2][3]
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound derivative stock solution (in DMSO)
-
Acetylcholinesterase (AChE) from electric eel
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Prepare serial dilutions of the this compound derivative in phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 200 µL of phosphate buffer.
-
Control (No Inhibitor): 120 µL phosphate buffer, 20 µL DTNB, 20 µL AChE solution, and 20 µL of the corresponding DMSO concentration as in the test wells.
-
Test: 100 µL phosphate buffer, 20 µL of the inhibitor solution (at various concentrations), 20 µL DTNB, and 20 µL AChE solution.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 40 µL of ATCI solution to all wells except the blank.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Test / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualization: Mechanism of AChE Inhibition
Molecular docking studies have revealed that 3-aminobenzofuran derivatives bind to the active site of AChE, interacting with key amino acid residues. This binding prevents the substrate, acetylcholine, from accessing the catalytic triad, thereby inhibiting its hydrolysis.
Caption: Inhibition of Acetylcholinesterase by a 3-aminobenzofuran derivative.
Application Note 2: this compound Schiff Base Derivatives as Fluorescent Probes for DNA and Protein Binding
Introduction
Fluorescent probes are indispensable tools for studying the interactions between small molecules and biological macromolecules such as DNA and proteins. Schiff base derivatives of this compound have been synthesized and shown to bind to calf thymus DNA (CT-DNA) and human serum albumin (HSA).[1] These interactions can be monitored by changes in the probe's fluorescence properties, such as fluorescence quenching, providing insights into binding modes and affinities.
Quantitative Data: DNA Binding Parameters
The binding of a this compound Schiff base derivative with CT-DNA was studied using fluorescence spectroscopy. The quenching of the probe's fluorescence upon addition of DNA allows for the calculation of binding parameters.
| Parameter | Value |
| Binding Constant (K_b) | 1.2 x 10^4 M^-1 |
| Stern-Volmer Constant (K_sv) | 1.5 x 10^4 M^-1 |
| Number of Binding Sites (n) | ~1 |
Data is illustrative and based on similar Schiff base-DNA binding studies.
Experimental Protocol: Fluorescence Quenching Assay for DNA Binding
This protocol describes a general method to investigate the binding of a fluorescent this compound derivative to DNA.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.4, containing 50 mM NaCl)
-
Fluorescent this compound derivative stock solution (in DMSO)
-
Calf Thymus DNA (CT-DNA) stock solution
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Prepare a working solution of the fluorescent probe in Tris-HCl buffer. The final concentration should be such that the fluorescence intensity is within the linear range of the instrument.
-
-
Fluorescence Titration:
-
Place 3 mL of the fluorescent probe working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a fixed excitation wavelength.
-
Successively add small aliquots (e.g., 10 µL) of the CT-DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Analyze the fluorescence quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Plot F₀ / F versus [DNA] to obtain the Stern-Volmer constant (Ksv).
-
To determine the binding constant (Kb) and the number of binding sites (n), use the Scatchard equation: log[(F₀ - F) / F] = log(Kb) + n log[Q]
-
Plot log[(F₀ - F) / F] versus log[DNA]. The intercept will give log(Kb) and the slope will give n.
-
Visualization: DNA Binding Workflow
The process of evaluating the interaction between a fluorescent probe and DNA involves a systematic titration and subsequent data analysis to determine the binding characteristics.
Caption: Workflow for DNA binding analysis using fluorescence quenching.
Application Note 3: General Protocol for Live-Cell Imaging with Benzofuran-Based Probes
Introduction
The fluorescent properties of benzofuran derivatives make them potential candidates for live-cell imaging applications. While specific probes based on this compound for cellular imaging are still an emerging area, the general principles for using small-molecule fluorescent probes can be applied. This protocol provides a generalized workflow for researchers interested in exploring the potential of novel this compound derivatives as live-cell imaging agents.
Experimental Protocol: Live-Cell Staining and Imaging
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent this compound derivative stock solution (in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Culture cells to a desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
-
Probe Preparation:
-
Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed live-cell imaging medium. The optimal final concentration needs to be determined empirically but typically ranges from 100 nM to 10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe working solution to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time can vary from 15 minutes to 2 hours and should be determined for each probe and cell type.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence from unbound probe, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the specific benzofuran derivative.
-
Visualization: Cellular Imaging Workflow
The process of using a novel fluorescent probe for live-cell imaging involves probe preparation, cell staining, and image acquisition.
Caption: General workflow for live-cell imaging with a fluorescent probe.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions for the synthesis of benzofuran derivatives. Benzofurans are a critical scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents. This guide provides in-depth solutions to common issues encountered during their synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and
Technical Support Center: Synthesis of 3-Aminobenzofuran-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminobenzofuran-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct synthesis involves a two-step process. First, 2-hydroxybenzonitrile is reacted with chloroacetonitrile in the presence of a base like potassium carbonate to form the intermediate 2-(cyanomethoxy)benzonitrile. This intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization, typically catalyzed by a strong base such as potassium hydroxide in an alcoholic solvent, to yield the desired this compound.[1]
Q2: What are the critical parameters in the cyclization step?
The key parameters for the Thorpe-Ziegler cyclization are the choice of base, solvent, and reaction temperature. A strong base is required to deprotonate the α-carbon to one of the nitrile groups, initiating the cyclization. The reaction is often performed under reflux conditions to ensure completion. The workup procedure, typically involving pouring the reaction mixture into cold water, is also critical as it can influence the formation of hydrolysis-related side products.
Q3: My overall yield is low. What are the potential causes?
Low yields can stem from several factors. Incomplete formation of the 2-(cyanomethoxy)benzonitrile intermediate in the first step is a common issue. In the cyclization step, suboptimal base concentration, reaction time, or temperature can lead to incomplete conversion. Additionally, the formation of side products, particularly through hydrolysis, can significantly reduce the yield of the desired product. Careful control of reaction conditions and purification strategies are essential to maximize yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
| Observed Issue | Potential Cause (Side Product) | Proposed Solution |
| Low yield of the desired product after purification. | Incomplete Cyclization: Unreacted 2-(cyanomethoxy)benzonitrile remains in the crude product. | - Ensure the use of a sufficiently strong base (e.g., KOH) and adequate reaction time and temperature for the cyclization step. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material. |
| Presence of a water-soluble impurity that is difficult to remove. | Hydrolysis of Nitrile/Amide Groups: Formation of 2-(cyanomethoxy)benzoic acid or 3-Amino-1-benzofuran-2-carboxylic acid. | - Minimize the exposure of the reaction mixture to water, especially under basic conditions and elevated temperatures. - During workup, perform the neutralization with acid at low temperatures (e.g., in an ice bath) to reduce the rate of hydrolysis. - An acidic wash during the workup can help remove the carboxylic acid impurities. |
| An additional aromatic compound is observed in the NMR spectrum of the crude product. | Hydrolysis of the Starting Material: Formation of 2-hydroxybenzamide from unreacted 2-hydroxybenzonitrile. | - Ensure complete conversion of 2-hydroxybenzonitrile in the first step of the synthesis. - Purify the 2-(cyanomethoxy)benzonitrile intermediate before proceeding to the cyclization step. |
| The formation of a sticky or oily residue that complicates purification. | Polymerization: Intermolecular reactions of the 2-(cyanomethoxy)benzonitrile. | - While less common in intramolecular reactions forming stable rings, ensure that the reaction is not overly concentrated. - Maintain a consistent temperature during the reaction to avoid localized overheating which can promote side reactions. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is as follows:
Step 1: Synthesis of 2-(cyanomethoxy)benzonitrile To a solution of 2-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as DMF, potassium carbonate (2 equivalents) and chloroacetonitrile (1.2 equivalents) are added. The mixture is heated to 80°C for approximately 3 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid is filtered, washed with hexane, and dried to yield 2-(cyanomethoxy)benzonitrile.[1]
Step 2: Synthesis of this compound 2-(cyanomethoxy)benzonitrile (1 equivalent) is dissolved in ethanol, and potassium hydroxide (3 equivalents) is added. The mixture is refluxed at 75°C for 3 hours. Subsequently, the reaction mixture is poured into ice-cold water. The solid precipitate is filtered and dried to afford this compound.[1]
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the potential side reactions that can occur.
Caption: Main synthetic route to this compound.
Caption: Common side product formation pathways.
References
Technical Support Center: Troubleshooting Benzofuran Cyclization Reactions
Welcome to the technical support center for benzofuran synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues leading to low yields in benzofuran cyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]
1. Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1]
-
Troubleshooting:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Consider a different palladium source. Palladium(II) acetate has shown better reactivity in some oxidative cyclization reactions compared to other sources.[2]
-
The choice of ligand is crucial. For Sonogashira couplings, common phosphine ligands like PPh₃ are used, but screening bulky, electron-rich phosphines may improve catalytic activity.[1][3]
-
2. Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Troubleshooting:
-
Temperature: Gradually increase the temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. Nonpolar aromatic solvents like toluene may be superior for some oxidative cyclizations, while polar aprotic solvents may be unsuitable.[2] A solvent screen is often necessary.
-
Base: The base plays a key role. The strength and solubility of the base (e.g., organic amines like triethylamine vs. inorganic bases like K₂CO₃ or Cs₂CO₃) can affect the reaction rate and yield.[1]
-
3. Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1]
-
Troubleshooting:
4. Side Reactions:
-
Cause: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1]
-
Troubleshooting:
Issue 2: My Acid-Catalyzed Cyclization is Giving a Mixture of Regioisomers or Low Yield.
Question: I am performing an acid-catalyzed cyclization of an acetal to form a benzofuran, but I'm getting a poor yield of the desired regioisomer. How can I address this?
Answer: Regioselectivity in acid-catalyzed benzofuran cyclizations can be a significant challenge. The outcome is often dictated by the stability of intermediates and the activation energy of competing pathways.
-
Cause: The reaction proceeds through a protonated intermediate (an oxonium ion), and the phenyl ring can attack at different positions, leading to a mixture of products.[4] The experimentally observed major product may differ from initial predictions based on the starting material's properties.[4]
-
Troubleshooting:
-
Re-evaluate the Mechanism: The regioselectivity is determined by the properties of the oxonium ion intermediate, not the starting acetal.[4]
-
Temperature Control: While a high temperature (e.g., 110 °C) might be necessary to form the key oxonium ion intermediate, the difference in activation energies between the pathways to different regioisomers determines the final product ratio.[4] Careful optimization of the reaction temperature may favor one pathway over another.
-
Catalyst Choice: While strong acids like polyphosphoric acid (PPA) are common, screening other Lewis or Brønsted acids could alter the regioselectivity.[4][5] For example, trifluoroacetic acid (TFA) has been used effectively in some cyclization/aromatization cascades.[6]
-
Issue 3: I'm Observing Low Yields with Microwave-Assisted Synthesis.
Question: I am attempting a microwave-assisted synthesis of a benzofuran to reduce reaction times, but the yields are still low. What should I check?
Answer: Microwave-assisted organic synthesis (MAOS) can be highly effective, but it is not immune to the same issues that affect conventional heating methods.
-
Cause: Poor solubility of starting materials, inappropriate solvent choice, or suboptimal power and temperature settings can lead to low yields. For example, the solubility of some iodophenols in triethylamine can be insufficient, leading to an inefficient initial coupling step.[7]
-
Troubleshooting:
-
Solvent System: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. A change of solvent may be required.
-
Power and Temperature: Optimize the microwave parameters. The goal is to maintain a consistent temperature for the required reaction time. Start with optimized conditions from similar literature preparations and adjust as needed.[8]
-
Reagent Purity: As with all reactions, the purity of starting materials is critical for success.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can affect the yield of benzofuran cyclization reactions.
Table 1: Effect of Base on a DMAP-Mediated Tandem Cyclization Reaction [9]
| Entry | Base | Yield (%) |
| 1 | NaHCO₃ | 42 |
| 2 | Na₂CO₃ | ~45 |
| 3 | K₂CO₃ | ~45 |
| 4 | Cs₂CO₃ | 41 |
| 5 | Et₃N | ~45 |
| 6 | DABCO | ~30 |
| 7 | DBU | ~30 |
| 8 | TMG | ~30 |
| 9 | DMAP | 70 |
Reaction conditions: ortho-hydroxy α-aminosulfone and 2-bromo-1,3-indandione in a solvent at a specific temperature and time.
Table 2: Effect of Solvent on a DMAP-Mediated Tandem Cyclization Reaction [9]
| Entry | Solvent | Yield (%) |
| 10 | Dichloroethane (DCE) | 85 |
| 11 | Toluene | Not significantly enhanced |
| 12 | CH₃CN | No improvement |
| 13 | THF | No improvement |
| 14 | EtOH | No improvement |
| 15 | MTBE | No improvement |
Reaction conditions: ortho-hydroxy α-aminosulfone and 2-bromo-1,3-indandione with DMAP as base at a specific temperature and time.
Table 3: Optimization of Palladium-Catalyzed Tsuji-Trost-Type Reaction [10]
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | None | - | MeCN | 0 |
| 2 | None | - | Toluene | 0 |
| 3 | Pd(PPh₃)₄ | PPh₃ | MeCN | 0 |
| 4 | Pd₂(dba)₃ | dppe | Toluene | 35 |
| 5 | Pd₂(dba)₃ | dppe | MeCN | 60 |
| 6 | Pd₂(dba)₃ | dppf | MeCN | 87 |
Reaction conditions: Benzofuran-2-ylmethyl acetate and 1-ethylpiperazine with K₂CO₃ as base at 120 °C.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[11]
-
To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).[11]
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[11]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[11]
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.[11]
Protocol 2: General Procedure for Screening Reaction Conditions
This protocol provides a framework for systematically optimizing a palladium-catalyzed benzofuran synthesis.[1]
-
To a reaction vessel under an inert atmosphere, add the o-halophenol (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (e.g., PPh₃, 2-10 mol%).[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Add the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.[1]
-
Stir the reaction at the desired temperature (e.g., screening from room temperature to 100 °C) and monitor the progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting benzofuran cyclization reactions.
Caption: A logical workflow for troubleshooting low yields in benzofuran cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Substituted Benzofuran-2-carboxamides
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with substituted benzofuran-2-carboxamides. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of substituted benzofuran-2-carboxamides.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: My substituted benzofuran-2-carboxamide, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What are the immediate troubleshooting steps?
-
Answer: This is a common issue for poorly soluble compounds. Here’s a prioritized checklist:
-
Verify Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity.[1][2][3] However, this concentration may be insufficient to maintain your compound's solubility. It's crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum acceptable concentration.[1][3]
-
Optimize Dilution Method: Instead of a single large dilution, try a stepwise (serial) dilution. This gradual reduction in DMSO concentration can sometimes prevent the compound from crashing out of solution.[4]
-
Visual Confirmation of Precipitation: Before adding your compound to the assay, centrifuge the final dilution at high speed. If the supernatant provides more consistent results than the non-centrifuged solution, it strongly indicates precipitation.[5]
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I'm observing high variability in my biological assay results with a specific benzofuran-2-carboxamide derivative. Could this be related to solubility?
-
Answer: Yes, poor solubility is a frequent cause of inconsistent assay results.
-
Undissolved Compound: If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your DMSO stock solutions can promote precipitation. It is recommended to store stocks in small, single-use aliquots at -20°C or -80°C.
-
Thorough Mixing: Always ensure your stock solution is fully thawed and vortexed thoroughly before making dilutions.
-
Issue 3: Difficulty in Purifying a Poorly Soluble Benzofuran-2-carboxamide Derivative
-
Question: My synthesized C3-substituted benzofuran-2-carboxamide has very limited solubility in common organic solvents, making purification by standard column chromatography challenging. What alternative purification methods can I use?
-
Answer: For compounds with limited solubility in common chromatography solvents, a modified purification protocol can be effective. One such method involves:
-
Loading the crude reaction mixture onto a silica pad.
-
Washing the silica pad with a solvent in which the impurities are soluble but the desired product is not (e.g., ethyl acetate). This removes starting materials and excess reagents.
-
Recovering the product from the silica pad using a stronger solvent in which it has some solubility, or by employing Soxhlet extraction with a suitable solvent like dichloromethane (CH₂Cl₂).[6][7]
-
Quantitative Data on Solubility
The following tables provide illustrative quantitative solubility data for hypothetical substituted benzofuran-2-carboxamides. This data is intended to serve as a guideline for experimental design.
Table 1: Kinetic Solubility of Benzofuran-2-carboxamide Derivatives in Phosphate Buffered Saline (PBS) at pH 7.4
| Compound ID | Substitution Pattern | Kinetic Solubility (µM) in PBS (2% DMSO) |
| BFC-001 | Unsubstituted | 55 |
| BFC-002 | 5-Chloro | 25 |
| BFC-003 | 3-Aryl (4-methoxyphenyl) | 10 |
| BFC-004 | 7-Methoxy | 70 |
| BFC-005 | 5-Nitro | 15 |
Table 2: Impact of Solubilizing Agents on the Thermodynamic Solubility of a Hypothetical Poorly Soluble Benzofuran-2-carboxamide (BFC-003)
| Solubilizing Agent | Concentration | Thermodynamic Solubility (µg/mL) | Fold Increase |
| None (Aqueous Buffer) | - | 0.5 | 1 |
| Hydroxypropyl-β-Cyclodextrin | 5% (w/v) | 25 | 50 |
| Polysorbate 80 (Tween® 80) | 1% (v/v) | 10 | 20 |
| Solutol® HS 15 | 2% (w/v) | 18 | 36 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol is adapted for high-throughput screening of compound solubility in early drug discovery.[5][8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test benzofuran-2-carboxamide in 100% DMSO.
-
Dilution: Add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration (e.g., 200 µM with a final DMSO concentration of 2%).
-
Equilibration: Shake the solution at a constant temperature (e.g., 25°C) for 2 hours.
-
Separation of Undissolved Compound: Use a solubility filter plate or centrifuge the samples at high speed to pellet any precipitate.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using LC-MS/MS or HPLC-UV.
-
Data Analysis: Construct a calibration curve from standards of known concentrations to determine the solubility of the test compound.
Protocol 2: Improving Aqueous Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[9][10][11][12][13]
-
Cyclodextrin Solution Preparation: Prepare solutions of the chosen cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in the desired aqueous buffer.
-
Compound Addition: Add an excess amount of the solid benzofuran-2-carboxamide to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant by a suitable analytical method (e.g., HPLC-UV).
-
Phase-Solubility Diagram: Plot the concentration of the dissolved benzofuran-2-carboxamide against the concentration of the cyclodextrin to determine the stoichiometry and stability of the inclusion complex.
Protocol 3: Soxhlet Extraction for Purification of Poorly Soluble Compounds
This method is suitable for the extraction and purification of solid compounds with limited solubility in common organic solvents.[14][15][16][17]
-
Sample Preparation: Mix the solid crude product containing the poorly soluble benzofuran-2-carboxamide with anhydrous sodium sulfate and place it inside a porous extraction thimble.
-
Apparatus Assembly: Assemble the Soxhlet extractor with a round-bottom flask containing a suitable extraction solvent (e.g., dichloromethane) and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, dissolving the compound of interest. Once the extractor fills, the solvent containing the dissolved compound will siphon back into the flask.
-
Duration: Allow this process to cycle for several hours (typically 16-20 hours) to ensure complete extraction.
-
Concentration: After extraction, the solvent in the round-bottom flask, now containing the purified product, can be removed under reduced pressure to yield the solid compound.
Visualizations
Caption: A logical workflow for troubleshooting and enhancing the solubility of benzofuran-2-carboxamides.
Caption: Experimental workflow for the kinetic solubility shake-flask assay.
References
- 1. lifetein.com [lifetein.com]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. waterboards.ca.gov [waterboards.ca.gov]
- 15. semspub.epa.gov [semspub.epa.gov]
- 16. hielscher.com [hielscher.com]
- 17. epa.gov [epa.gov]
Technical Support Center: Stability Studies of 3-Aminobenzofuran-2-carboxamide and its Analogs
This technical support center provides guidance and answers frequently asked questions regarding the stability testing of 3-Aminobenzofuran-2-carboxamide and its analogs. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed experimental protocols to assist in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that can affect the stability of this compound and its analogs?
A1: The stability of this compound and its analogs can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The inherent chemical structure, with its amino, amide, and benzofuran functionalities, presents several potential degradation pathways.
Q2: What are the typical storage conditions for this compound?
A2: Based on safety information, this compound is classified under Storage Class 6.1C, which includes combustible acute toxic materials or compounds causing chronic effects.[1][2] It is recommended to store the compound in a well-sealed container, protected from light and moisture, at controlled room temperature.
Q3: What are forced degradation studies and why are they important?
A3: Forced degradation studies involve subjecting a drug substance to stress conditions that are more severe than accelerated stability testing.[3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A and Q1B, mandate these studies for new drug substances and products.[3]
Q4: What are the common stress conditions applied in forced degradation studies?
A4: Common stress conditions include acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3][4] These conditions are designed to accelerate the degradation process and reveal the intrinsic stability of the molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after acidic hydrolysis. | The amide or ether linkage in the benzofuran ring may be susceptible to acid-catalyzed hydrolysis. The primary amine group can also undergo reactions. | Neutralize the sample immediately after the stress period. Use a lower concentration of acid or a shorter exposure time. Analyze the sample using a mass spectrometer to identify the structure of the degradation products. |
| Significant degradation under photostability testing. | The benzofuran ring system and the aromatic amine may be sensitive to UV or visible light, leading to photolytic degradation. | Conduct photostability testing in accordance with ICH Q1B guidelines, using both cool white fluorescent and near UV lamps.[5] Use light-resistant packaging for the drug product. Analyze samples at various time points to understand the rate of degradation. |
| Poor recovery of the parent compound after oxidative stress. | The primary amino group and the electron-rich benzofuran ring are susceptible to oxidation. | Use a milder oxidizing agent or a lower concentration of the oxidizing agent (e.g., hydrogen peroxide). Ensure that the analytical method can separate the parent compound from the oxidized degradants. |
| Inconsistent results in thermal stability studies. | The melting point of this compound is in the range of 157-161 °C.[1][2] Inconsistent heating or variations in the physical form of the sample (e.g., crystal size) can lead to variable results. | Use a calibrated oven with uniform temperature distribution. Ensure that the sample is in a consistent physical form for all experiments. Monitor for any changes in physical appearance, such as color change or melting. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating methods.[4] The goal is to achieve 5-20% degradation of the drug substance.
1. Acidic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M hydrochloric acid or sulfuric acid. The study is typically initiated at room temperature, and if no degradation is observed, the temperature can be increased to 50-70°C.
-
Neutralization: After the desired time, neutralize the solution with a suitable base (e.g., sodium hydroxide).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
2. Basic Hydrolysis:
-
Procedure: Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide or potassium hydroxide. Similar to acidic hydrolysis, the temperature can be elevated if necessary.
-
Neutralization: After the stress period, neutralize the solution with a suitable acid (e.g., hydrochloric acid).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
3. Oxidative Degradation:
-
Procedure: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (3-30%).
-
Analysis: Analyze the stressed sample at appropriate time intervals by a stability-indicating HPLC method.
4. Photostability Testing:
-
Procedure: Expose the solid drug substance or its solution to a light source according to ICH Q1B guidelines.[5] This includes an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be protected from light (e.g., wrapped in aluminum foil).[5]
-
Analysis: Compare the chromatograms of the exposed and control samples.
5. Thermal Degradation:
-
Procedure: Expose the solid drug substance to elevated temperatures (e.g., 40°C, 60°C, or higher, depending on the melting point).
-
Analysis: Analyze the sample at different time points to assess the extent of degradation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound Analog X
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| Acidic Hydrolysis | 1 M HCl | 24 | 60 | 15.2 | 3 | 8.5 |
| Basic Hydrolysis | 1 M NaOH | 8 | 60 | 18.9 | 2 | 12.1 |
| Oxidation | 30% H₂O₂ | 12 | 25 | 22.5 | 4 | 15.3 |
| Photolytic | 1.2 million lux hours | 24 | 25 | 9.8 | 2 | 5.6 |
| Thermal | Solid State | 72 | 80 | 5.1 | 1 | 5.1 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting unexpected chromatographic peaks.
References
Technical Support Center: Purification of Aminobenzofurans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aminobenzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of aminobenzofurans?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.[1]
-
Homo-coupling Products: Byproducts formed from the coupling of two identical molecules of a starting material.[1]
-
Isomeric Products: Formation of undesired positional isomers of the aminobenzofuran.[1]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.[1]
-
Residual Metal Catalysts/Salts: If metal-catalyzed reactions are employed (e.g., tin salts in reductions), residual metals or their salts can contaminate the product.[1]
Q2: How can I monitor the progress of my aminobenzofuran purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of the desired aminobenzofuran from impurities. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My aminobenzofuran seems to be degrading during purification. What steps can I take to improve its stability?
A3: Aminobenzofurans, being aromatic amines, can be sensitive to oxidation.[1] Consider the following to enhance stability:
-
Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Choice: Use degassed solvents to remove dissolved oxygen. The stability of aminobenzofurans can be solvent and pH-dependent. It is advisable to conduct small-scale stability studies in your chosen solvent system if degradation is suspected.
-
Temperature Control: Avoid excessive heat during solvent evaporation (e.g., rotary evaporation) as it can accelerate degradation.
-
Storage: Store the purified aminobenzofuran under an inert atmosphere, protected from light, and at a low temperature.[1]
Troubleshooting Guides
Column Chromatography
Problem: Low or no recovery of the aminobenzofuran from the column.
| Possible Cause | Suggested Solution |
| Compound is too polar and remains on the baseline. | The eluent is not polar enough. Gradually increase the polarity of your solvent system. For instance, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.[2] For highly polar aminobenzofurans, consider using a more polar mobile phase, such as a small percentage of methanol in dichloromethane, or even adding a modifier like triethylamine (0.1-2.0%) for basic amines to reduce tailing and strong adsorption.[3] |
| Irreversible adsorption to the silica gel. | The amine functionality can strongly interact with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina. |
| Compound is not UV-active or visualized. | Your compound may not be visible under a standard UV lamp (254 nm). Try using a different wavelength or a chemical staining method (e.g., potassium permanganate or iodine) to visualize the spots on a TLC plate.[3] |
Problem: Poor separation of the aminobenzofuran from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | The polarity of the eluent is not optimized. Use TLC to screen various solvent systems and gradients to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[2] |
| Column was overloaded. | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. |
| Column was packed improperly. | Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly without any cracks. |
Recrystallization
Problem: The aminobenzofuran does not crystallize from the solution.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | The solution is not saturated. Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again. |
| The solution cooled too quickly. | Rapid cooling can lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | The solvent is not suitable for recrystallization. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[4][5] Perform solvent screening with small amounts of your compound to find a more appropriate solvent or solvent pair. |
| Presence of impurities inhibiting crystallization. | Oily impurities can sometimes prevent crystallization. Try adding a small seed crystal of the pure compound to induce crystallization. If that fails, you may need to purify the material by column chromatography first to remove the interfering impurities. |
Problem: The recrystallized product is not pure.
| Possible Cause | Suggested Solution |
| Insoluble impurities were not removed. | If there are impurities that do not dissolve in the hot solvent, they should be removed by hot gravity filtration before allowing the solution to cool.[4] |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration to remove the charcoal.[4] |
| Crystals crashed out too quickly, trapping impurities. | Ensure the solution cools slowly and without agitation to allow for the formation of pure crystals. |
| Inadequate washing of the crystals. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[6] |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Aminobenzofurans
| Polarity of Aminobenzofuran | Stationary Phase | Example Eluent System (Gradient) |
| Low to Moderate | Silica Gel | Hexane / Ethyl Acetate (e.g., from 95:5 to 80:20)[7] |
| Moderate to High | Silica Gel | Dichloromethane / Methanol (e.g., from 99:1 to 95:5) |
| Basic (High Polarity) | Alumina or Deactivated Silica Gel | Hexane / Ethyl Acetate with 0.5% Triethylamine |
Table 2: Purity and Yield Data for a Representative Aminobenzofuran Purification
| Purification Step | Yield (%) | Purity (by HPLC, %) |
| Crude Product | - | 75 |
| After Column Chromatography | 65 | 95 |
| After Recrystallization | 55 | >99 |
Note: Yields and purity are highly dependent on the specific compound and reaction conditions.
Experimental Protocols
Protocol 1: Purification of a Moderately Polar Aminobenzofuran by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude aminobenzofuran in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio and test other ratios like 4:1 and 1:1).
-
Visualize the plate under UV light and select a solvent system that gives the target compound an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a flat and even bed. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude aminobenzofuran in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Collect fractions in test tubes.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization of an Aminobenzofuran
-
Solvent Selection:
-
Place a small amount of the aminobenzofuran in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
If the compound dissolves at room temperature, the solvent is unsuitable.
-
Heat the mixture. A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[2]
-
-
Dissolution:
-
Place the bulk of the impure aminobenzofuran in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.[2]
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or by air drying.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of aminobenzofurans.
Caption: Troubleshooting logic for common aminobenzofuran purification challenges.
References
Technical Support Center: Refining Catalyst Selection for C-H Functionalization of Benzofurans
Welcome to the technical support center for the C-H functionalization of benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection and reaction optimization. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal catalysts used for the C-H functionalization of benzofurans?
A1: The most extensively studied and utilized transition metal catalysts for the C-H functionalization of benzofurans are based on palladium (Pd) and rhodium (Rh). Copper (Cu) and Nickel (Ni) catalysts are also employed and offer a more economical option, though they may exhibit different reactivity and selectivity profiles.
Q2: Which positions on the benzofuran ring are most commonly functionalized?
A2: The C2 and C3 positions of the benzofuran ring are the most common sites for C-H functionalization. The inherent electronic properties of the benzofuran ring often favor functionalization at the C2 position. However, with the appropriate choice of catalyst, ligands, and directing groups, functionalization can be selectively directed to the C3 position.
Q3: How can I control the regioselectivity between the C2 and C3 positions?
A3: Controlling regioselectivity is a critical aspect of benzofuran C-H functionalization. Several factors can be manipulated to favor one position over the other:
-
Catalyst Choice: Palladium catalysts often show a preference for the C2 position, while specific rhodium catalyst systems can be tailored to favor the C3 position.
-
Directing Groups: The introduction of a directing group on the benzofuran substrate can effectively steer the catalyst to a specific C-H bond, offering a powerful method for controlling regioselectivity.
-
Ligands: The electronic and steric properties of the ligands coordinated to the metal center can significantly influence the regiochemical outcome of the reaction.
-
Reaction Conditions: Solvent, temperature, and additives can also play a crucial role in directing the selectivity of the functionalization.
Q4: What are common side reactions to be aware of during benzofuran C-H functionalization?
A4: Several side reactions can occur, leading to reduced yield of the desired product and complicating purification. Common side reactions include:
-
Homocoupling: The coupling of two molecules of the coupling partner (e.g., aryl halide or olefin).
-
Dimerization of the Benzofuran: The coupling of two benzofuran molecules.
-
Over-functionalization: The introduction of more than one functional group onto the benzofuran ring.
-
Decomposition of the Catalyst or Substrate: High temperatures or incompatible reagents can lead to the degradation of the catalyst or starting materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during the C-H functionalization of benzofurans.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium or rhodium catalyst may be oxidized or otherwise deactivated. Ensure the catalyst is fresh and has been stored under an inert atmosphere. Consider using a freshly opened bottle or a glovebox for catalyst handling. |
| Improper Reaction Setup | C-H activation reactions are often sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Ligand or Additive | The choice of ligand is crucial for catalyst activity and stability. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal one for your specific transformation. Ensure any necessary additives (e.g., oxidants, bases) are present and of high purity. |
| Sub-optimal Temperature | The reaction temperature can significantly impact the reaction rate and catalyst stability. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst System | The chosen catalyst may not have a strong intrinsic preference for the desired position. For C2 selectivity, palladium catalysts like Pd(OAc)₂ are often a good starting point. For C3 selectivity, explore rhodium catalysts with specific directing groups. |
| Steric and Electronic Effects | The substituents on the benzofuran ring and the coupling partner can influence the regioselectivity. Analyze the electronic and steric nature of your substrates to predict the likely site of functionalization and adjust your strategy accordingly. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the C-H activation step and thus the regioselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF). |
Issue 3: Catalyst Deactivation During the Reaction
| Possible Cause | Troubleshooting Steps |
| Product Inhibition | The product of the reaction may coordinate to the catalyst and inhibit its activity. If feasible, try to perform the reaction at a lower concentration or consider a flow chemistry setup. |
| Thermal Instability | The catalyst may not be stable at the required reaction temperature over extended periods. Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time. |
| Poisoning by Impurities | Trace impurities in the starting materials or solvent can act as catalyst poisons. Ensure all reagents are of high purity. |
Data Presentation
Table 1: Comparison of Palladium Catalysts for C-H Arylation of Benzofuran
| Catalyst System | Arylating Agent | Position | Yield (%) | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ | Arylboronic Acid | C2 | 75-95 | [1] |
| Pd(OAc)₂ (0.1-0.5 mol%) | Aryl Bromide | C3 | 60-85 | [2] |
| Pd(PCy₃)₂ | Aryl Chloride | C2 | 70-80 | |
| Pd(OAc)₂ / Ag₂O | Aryl Iodide | C2 | up to 100 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of Benzofuran with Arylboronic Acids[1]
This protocol describes a general procedure for the direct C2-arylation of benzofuran using a palladium catalyst and an arylboronic acid as the coupling partner.
Materials:
-
Benzofuran
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Pyridine, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous DMSO (3.0 mL) followed by anhydrous pyridine (3.0 mmol) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Protocol 2: Rhodium-Catalyzed C-H Olefination of Arenes (Adaptable for Benzofurans)
While a specific protocol for the rhodium-catalyzed olefination of benzofuran is not detailed in the initial search, the following general procedure for arenes can be adapted. A directing group on the benzofuran substrate would likely be required for high regioselectivity.
Materials:
-
Benzofuran derivative (with directing group)
-
Olefin
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzofuran derivative (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol), and AgSbF₆ (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous DCM (5 mL) followed by the olefin (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C) for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
"how to avoid racemization in chiral amine reactions"
Welcome to the Technical Support Center for chiral amine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid racemization in their experiments, ensuring the stereochemical integrity of their molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in my chiral amine reactions?
A1: Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a common challenge. The primary causes include:
-
Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates like carbocations or enolates are highly susceptible to racemization. For instance, the temporary removal of a proton from the chiral center can create a planar carbanion, which can be subsequently protonated from either face, leading to a racemic mixture.[1]
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]
-
Inappropriate Reagents: Certain reagents, particularly some coupling reagents used in peptide synthesis, can facilitate the formation of intermediates that are prone to racemization, such as oxazolones.[1]
-
Equilibrium Processes: In some instances, racemization is a thermodynamically driven process that can occur if a viable pathway for the interconversion of enantiomers exists.[1]
Q2: How does my choice of solvent impact racemization?
A2: Solvent selection is critical in controlling racemization. Polar, protic solvents can stabilize charged, achiral intermediates, which can promote racemization. In contrast, non-polar, aprotic solvents are often a better choice to maintain stereochemical integrity. However, in specific applications like Dynamic Kinetic Resolution (DKR), alcoholic solvents may be intentionally used as hydrogen donors to increase the rate of racemization to favor the formation of a single enantiomer.[1][2] A solvent screen is a recommended empirical step when developing a new reaction.
Q3: Can the protecting group I use for my amine influence racemization?
A3: Absolutely. The choice of the amine protecting group plays a significant role in the degree of racemization. The stability of the protecting group and the conditions required for its removal are key factors.
-
tert-Butyloxycarbonyl (Boc): Generally provides good protection against racemization.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The basic conditions used for its deprotection can sometimes lead to epimerization at the α-carbon.[3]
-
Benzyloxycarbonyl (Cbz): This group is generally stable and its removal via catalytic hydrogenation is mild, posing a low risk of racemization.[3]
-
2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS): A newer, thiol-labile protecting group that has been shown to significantly decrease α-carbon racemization compared to Fmoc-protected amino acids during coupling reactions.[4]
Q4: I am observing significant racemization during peptide synthesis. Could my coupling reagent be the cause?
A4: Yes, the choice of coupling reagent is a well-known factor in racemization during peptide synthesis. Some reagents are more prone to causing racemization than others. For instance, in a study comparing different coupling reagents for the synthesis of specific dipeptides, the extent of D-product formation (a measure of racemization) varied significantly.[1] It is advisable to consult literature specific to the amino acids in your sequence to select a coupling reagent known to minimize racemization.[5]
Troubleshooting Guide
Problem: I am observing a loss of enantiomeric excess (ee) in my reaction product.
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. While this may decrease the reaction rate, it often significantly reduces the rate of racemization.[6][7][8][9] |
| Use of Strong Acids or Bases | If possible, switch to milder acids or bases. If strong reagents are necessary, consider minimizing the reaction time or performing the reaction at a lower temperature. |
| Inappropriate Solvent | Conduct a solvent screen using a range of polar aprotic and non-polar solvents to identify the optimal medium that minimizes racemization while maintaining an acceptable reaction rate.[2] |
| Formation of a Planar Intermediate | If the reaction mechanism involves a planar intermediate (e.g., enolate, carbocation), consider alternative synthetic routes that avoid such species.[1] |
| Unstable Protecting Group | Re-evaluate your choice of protecting group. Select a group that is stable under the reaction conditions and can be removed under mild conditions that do not induce racemization.[3][4] |
| Racemization-Prone Coupling Reagent (Peptide Synthesis) | Select a coupling reagent and additives known to suppress racemization. For example, the use of Oxyma with DIC has been shown to result in negligible racemization for certain amino acids.[1] |
Experimental Protocols & Data
Flash Thermal Racemization of a Chiral Amine
This protocol is relevant for applications such as Dynamic Kinetic Resolution (DKR), where controlled racemization is desired.
Objective: To racemize an optically active amine using a continuous flow setup.
Experimental Setup: A continuous flow reactor system is employed, consisting of a pump to deliver the amine solution, a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/γ-Al₂O₃), and a means to heat the reactor to a precise temperature.[6]
Methodology:
-
Prepare a solution of the chiral amine in a suitable solvent (e.g., toluene).
-
Heat the packed-bed reactor to the desired temperature. The optimal temperature will depend on the specific amine.[1]
-
Pump the amine solution through the heated packed-bed reactor at a defined flow rate.
-
Collect the output from the reactor.
-
Analyze the enantiomeric excess of the collected sample by chiral HPLC to determine the extent of racemization. This racemized amine stream can then be directed to a second reactor containing an immobilized enzyme for kinetic resolution.[1]
Quantitative Data from a Flash Thermal Racemization Study:
The following table summarizes the effect of temperature and flow rate on the racemization of (S)-1-phenylethylamine.
| Temperature (°C) | Flow Rate (mL/min) | Enantiomeric Excess (%) |
| 120 | 0.5 | 60 |
| 140 | 0.5 | 20 |
| 140 | 1.0 | 45 |
| 160 | 1.0 | 10 |
Data adapted from studies on flash thermal racemization, illustrating general trends.[6][7][8][9]
Effect of Coupling Reagents on Racemization in Peptide Synthesis
The choice of coupling reagent can significantly impact the degree of racemization of the activated amino acid.
| Coupling Reagent Combination | Fmoc-L-Ser(tBu)-OH % D-product | Fmoc-L-Cys(Trt)-OH % D-product | Fmoc-L-His(Trt)-OH % D-product |
| DIC/Oxyma | Negligible | Negligible | 1.2 |
| HATU/NMM | 1.5 | 3.8 | 15.6 |
| HBTU/DIEA | 0.8 | 2.5 | 10.4 |
This table summarizes data on the percentage of the undesired D-enantiomer formed during coupling reactions, indicating the extent of racemization.[1][4]
Visualizations
Caption: Key factors leading to racemization in chiral amine reactions.
Caption: Strategies to mitigate racemization in chiral amine synthesis.
Caption: Workflow for Dynamic Kinetic Resolution (DKR) of a chiral amine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | CoLab [colab.ws]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Aminobenzofuran-2-carboxamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminobenzofuran-2-carboxamide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in my C-H arylation reaction to synthesize a C3-substituted benzofuran-2-carboxamide. What are the common causes and how can I improve the yield?
A1: Low yields in palladium-catalyzed C-H arylation reactions can stem from several factors. Here are some troubleshooting steps based on established protocols[1][2][3]:
-
Reaction Temperature: The reaction temperature is critical. An increase to 120°C has been shown to reduce the yield, while 110°C is optimal.[1]
-
Reaction Time: Ensure the reaction runs for a sufficient duration. Extending the reaction time from 7 to 16 hours has been demonstrated to improve yields.[1]
-
Reagent Stoichiometry: The amount of silver acetate (AgOAc) additive is crucial. Reduced amounts of AgOAc can lead to markedly lower yields.[3]
-
Catalyst Loading: While 5 mol% of Pd(OAc)₂ is generally effective, for some substrates, increasing the catalyst loading to 10 mol% may be beneficial.[1][3]
-
Solvent Choice: Cyclopentyl methyl ether (CPME) has been used successfully as a solvent.[1][2][3]
Q2: I am having difficulty purifying my 3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate. What purification methods are recommended?
A2: Purification of these intermediates can be challenging. Here are two primary methods that have been used successfully:
-
Filtration through Silica: For initial crude purification, dilute the reaction mixture with a small amount of ethyl acetate and filter it through a plug of silica.[1]
-
Soxhlet Extraction: For products with solubility issues, Soxhlet extraction with dichloromethane (CH₂Cl₂) is an effective purification technique.[1][3]
It is worth noting that standard column chromatography using pentane/EtOAc or pentane/CH₂Cl₂ has resulted in poor material recovery for some of these specific products.[1]
Q3: My cyclization reaction to form the 3-aminobenzofuran core is not proceeding to completion. What should I check?
A3: Incomplete cyclization can be due to the choice of base and its stoichiometry, especially in cesium carbonate-mediated syntheses.[4]
-
Base Equivalents: Using only 1.0 equivalent of Cs₂CO₃ may lead to the formation of the acyclic intermediate as the major product. For efficient conversion to the desired 3-aminobenzofuran, 2.0 equivalents of Cs₂CO₃ are required.[4]
-
Choice of Base: While other bases like Na₂CO₃ and K₂CO₃ can be used, they may result in a mixture of the desired product and the acyclic intermediate, even after extended reaction times.[4]
Q4: What is a reliable work-up procedure for a Cs₂CO₃-mediated synthesis of 3-amino-2-aroyl benzofurans?
A4: A straightforward and effective work-up procedure involves the following steps[4]:
-
Once the reaction is complete (monitored by TLC), pour the reaction mixture into ice.
-
The solid product will precipitate.
-
Separate the solid product by filtration.
-
Wash the solid with cold water twice.
-
The crude product can then be purified by recrystallization from dichloromethane or by column chromatography.[4]
Data Presentation
Table 1: Optimization of Pd-Catalyzed C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide. [1][3]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Additives | Yield (%) |
| 1 | 5 | 110 | 7 | AgOAc (1.5 equiv), NaOAc (1 equiv) | 46 |
| 2 | 5 | 110 | 16 | AgOAc (1.5 equiv), NaOAc (1 equiv) | 65 |
| 3 | 5 | 120 | 7 | AgOAc (1.5 equiv), NaOAc (1 equiv) | 30 |
| 4 | 10 | 110 | 7 | AgOAc (1.5 equiv), NaOAc (1 equiv) | 86 |
Table 2: Effect of Base on the Synthesis of (3-Aminobenzofuran-2-yl)(phenyl)methanone. [4]
| Entry | Base (equiv) | Solvent | Time | Product Ratio (Cyclized:Acyclic) |
| 1 | Cs₂CO₃ (2.0) | DMF | 10-20 min | Exclusively Cyclized Product |
| 2 | Na₂CO₃ (2.0) | DMF | 2 h | Mixture of Products |
| 3 | K₂CO₃ (2.0) | DMF | 2 h | Mixture of Products |
| 4 | Cs₂CO₃ (1.0) | DMF | 10 min | Exclusively Acyclic Intermediate |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C-H Arylation [1][2]
-
Charge a reaction vial with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv).
-
Suspend the solids in cyclopentyl methyl ether (CPME) (0.5 M).
-
Stir the reaction at 110°C under an inert atmosphere for the specified time (typically 7-16 hours).
-
Upon completion, dilute the crude reaction mixture with a small amount of ethyl acetate.
-
Filter the mixture through a plug of silica.
-
For further purification, either concentrate the filtrate and perform column chromatography or use Soxhlet extraction with CH₂Cl₂ for less soluble products.[1]
Protocol 2: One-Pot, Two-Step Transamidation Procedure [1][2]
Step 1: Formation of N-acyl-Boc-carbamate
-
To a solution of the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide in acetonitrile (MeCN), add Boc₂O (5 equiv.) and DMAP (15 mol%).
-
Stir the mixture at 60°C for 5 hours.
Step 2: Aminolysis
-
Concentrate the reaction mixture in vacuo.
-
Re-dissolve the crude intermediate in toluene.
-
Add the desired amine (1.5 equiv.).
-
Stir the mixture at 60°C until the aminolysis is complete (typically 4-6 hours).
-
Concentrate the reaction mixture in vacuo and purify by column chromatography.[2]
Protocol 3: Cs₂CO₃-Mediated Synthesis of 3-Amino-2-aroyl Benzofurans [4]
-
In a 10 mL round-bottom flask, combine 2-hydroxybenzonitrile derivative (0.5 mmol), Cs₂CO₃ (1.0 mmol, 2.0 equiv), and 2-bromoacetophenone derivative (0.5 mmol).
-
Add 2.0 mL of DMF and stir the mixture at room temperature for 10–20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, pour the mixture into ice.
-
Filter the resulting solid and wash it twice with cold water.
-
Purify the crude product by recrystallization from dichloromethane or by column chromatography using a hexane and ethyl acetate mixture as the eluent.[4]
Visualizations
References
"degradation pathways of benzofuran derivatives under stress conditions"
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the degradation pathways of benzofuran derivatives under various stress conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in your stability studies.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your forced degradation experiments in a question-and-answer format.
Issue 1: Inconsistent or irreproducible degradation results in HPLC analysis.
-
Question: My degradation percentages are varying significantly between identical experiments. What should I check first?
-
Answer: First, verify the consistency of your experimental setup. Ensure precise and consistent sample preparation, including the use of calibrated pipettes. Prepare fresh mobile phase and stress agents (e.g., acid, base solutions) for each experiment to avoid concentration changes due to evaporation or degradation. Also, confirm that your HPLC system is properly equilibrated before each run. Inconsistent retention times can be an indicator of an unequilibrated system or mobile phase issues.[1][2]
-
-
Question: I'm observing unexpected peaks in my chromatograms, even in my time-zero samples. What could be the cause?
-
Answer: Unexpected peaks can arise from several sources. High-purity solvents and reagents are crucial, as contaminants can introduce extraneous peaks.[1] Thoroughly clean all glassware to remove any residues. It is also advisable to perform a blank injection (sample solvent only) to ensure that the peaks are not originating from your solvent or mobile phase.[2] Additionally, consider the possibility of on-column degradation, where the analyte degrades on the HPLC column itself. This can sometimes be mitigated by adjusting the mobile phase pH or using a different stationary phase.[1]
-
Issue 2: Difficulty in achieving the desired level of degradation.
-
Question: I am not observing any significant degradation of my benzofuran derivative under the recommended stress conditions. What should I do?
-
Answer: If you do not see degradation, the stress conditions may not be harsh enough for your specific molecule. You can incrementally increase the intensity of the stressor. For example, you can increase the concentration of the acid, base, or oxidizing agent, raise the temperature, or extend the exposure time.[1] For photostability studies, ensure you are exposing the sample to the appropriate light source and intensity as per ICH Q1B guidelines.[3][4] It is also possible that your benzofuran derivative is highly stable under certain conditions. For instance, the antidepressant vilazodone, a benzofuran derivative, is reported to be stable under neutral hydrolytic, photolytic, and thermal stress conditions.[5]
-
-
Question: My compound degrades too quickly, and I am seeing a multitude of secondary degradation products. How can I simplify the degradation profile?
-
Answer: Over-stressing the molecule can lead to complex chromatograms that are difficult to interpret. To obtain a clearer picture of the primary degradation pathway, you should use milder stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stressor, or shortening the exposure time. Analyzing samples at multiple, shorter time points can also help in distinguishing primary from secondary degradation products.[6]
-
Issue 3: Chromatographic Problems with Degradation Samples.
-
Question: My analyte peak is tailing or splitting after subjecting it to stress conditions. How can I resolve this?
-
Answer: Peak tailing for compounds with hydroxyl groups, which can be exposed after ring opening of benzofurans, is often due to interaction with residual silanol groups on silica-based C18 columns. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate these silanols and reduce tailing.[7] Split peaks can be indicative of a column void or a partially clogged frit, which may require column replacement.[7] It is also possible that you are observing co-eluting degradation products. In this case, optimizing your HPLC method (e.g., changing the gradient, mobile phase composition, or column chemistry) will be necessary to achieve better separation.
-
Quantitative Data on Benzofuran Derivative Degradation
The following tables summarize quantitative data from forced degradation studies on various benzofuran derivatives. These values are representative and can vary based on the specific experimental conditions.
Table 1: Degradation of Vilazodone under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | Significant | Hydrolytic degradants | [5] |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 80°C | Significant | Hydrolytic degradants | [5] |
| Oxidative | 30% H₂O₂ | 24 h | Ambient | Significant | Isomeric N-oxides | [5] |
| Thermal | Dry Heat | 7 days | 105°C | Stable | - | [5] |
| Photolytic | ICH Q1B | - | - | Stable | - | [5] |
Table 2: Degradation of Amiodarone Hydrochloride (Benzofuran-containing) under Stress Conditions
| Stress Condition | Reagent/Parameter | Time | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 5.0 M HCl | 120 h | Ambient | ~10% (API) | Impurity B | [8] |
| Base Hydrolysis | 1.0 M NaOH | 15 h | 60°C | >20% | Impurity D, unknown impurities | [8] |
| Oxidative | 3% H₂O₂ | 24 h | Ambient | ~15% | Several unknown impurities | [8] |
| Thermal | Dry Heat | 120 h | 100°C | ~10% | Impurity F, unknown impurities | [8] |
| Photolytic | ICH Q1B | - | - | ~13% | Unknown impurities | [8] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key stress testing experiments. These should be adapted based on the specific properties of the benzofuran derivative being studied. A stock solution of the benzofuran derivative (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) is typically used as the starting material.[1]
Protocol 1: Acidic and Basic Hydrolysis
-
Sample Preparation: To separate vials, add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (for acidic hydrolysis) and 0.1 M sodium hydroxide (for basic hydrolysis). The final concentration of the active pharmaceutical ingredient (API) should be within the linear range of the analytical method (e.g., 100 µg/mL).
-
Stress Conditions: Incubate the vials at an elevated temperature, for example, 60-80°C.[1] It is recommended to also run a parallel experiment at room temperature.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately before analysis, neutralize the aliquots. For the acidic samples, add an equivalent amount of 0.1 M NaOH, and for the basic samples, add an equivalent amount of 0.1 M HCl.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (a common starting concentration is 3% H₂O₂). Protect the solution from light to prevent photo-oxidation.
-
Stress Conditions: Maintain the solution at room temperature.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples directly or after appropriate dilution with the mobile phase using a validated stability-indicating HPLC method.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place the solid benzofuran derivative in a suitable container (e.g., a glass vial).
-
Stress Conditions: Expose the solid sample to dry heat in a temperature-controlled oven at a temperature higher than that used for accelerated stability studies (e.g., 80-100°C).
-
Time Points: At various time points (e.g., 1, 3, 5, and 7 days), remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.
-
Analysis: Analyze the prepared solutions by a validated stability-indicating HPLC method.
Protocol 4: Photolytic Degradation
-
Sample Preparation: Expose both the solid drug substance and a solution of the drug substance to light. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Stress Conditions: Irradiate the samples in a photostability chamber according to ICH Q1B guidelines. The light source should provide a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4][9][10]
-
Analysis: After the exposure period, analyze the samples and the dark control using a validated stability-indicating HPLC method.
Visualization of Degradation Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate potential degradation pathways for benzofuran derivatives under different stress conditions.
Caption: Proposed pathway for acid-catalyzed hydrolysis of the benzofuran ring.
Caption: Potential pathways for oxidative degradation of the benzofuran ring.[11]
Caption: A typical workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. m.youtube.com [m.youtube.com]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzofuran-Based Compounds and Other Key Inhibitors Targeting CDK2
For Immediate Release
Introduction
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of various CDK2 inhibitors, with a special focus on the potential of the benzofuran scaffold, as exemplified by a series of 3-(piperazinylmethyl)benzofuran derivatives, and contrasts their performance with other well-established and clinical-stage CDK2 inhibitors. While direct inhibitory data for 3-Aminobenzofuran-2-carboxamide against CDK2 is not available in the current literature, the benzofuran core structure has demonstrated significant promise in the development of potent CDK2 inhibitors.
Quantitative Comparison of CDK2 Inhibitors
The following table summarizes the in vitro potency of several key CDK2 inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are standard measures of a compound's efficacy in inhibiting the kinase activity of CDK2.
| Compound Class | Specific Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Reference Compound |
| Benzofuran Derivatives | Compound 9h (a 3-(piperazinylmethyl)benzofuran derivative) | CDK2 | 40.91 | - | Staurosporine (56.76 nM) |
| Compound 11d (a 3-(piperazinylmethyl)benzofuran derivative) | CDK2 | 41.70 | - | Staurosporine (56.76 nM) | |
| Compound 11e (a 3-(piperazinylmethyl)benzofuran derivative) | CDK2 | 46.88 | - | Staurosporine (56.76 nM) | |
| Compound 13c (a 3-(piperazinylmethyl)benzofuran derivative) | CDK2 | 52.63 | - | Staurosporine (56.76 nM) | |
| Clinical & Preclinical Inhibitors | PF-07104091 (Tagtociclib) | CDK2/cyclin E1 | - | 1.16 | - |
| BLU-222 | CDK2 | - | - | - | |
| Dinaciclib (SCH 727965) | CDK2, CDK5, CDK1, CDK9 | 1 | - | - | |
| Roscovitine (Seliciclib) | CDK2, Cdc2, CDK5 | 700 | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of CDK2 inhibitory activity is crucial for the evaluation of potential drug candidates. Below are outlines of common experimental methodologies used to derive the quantitative data presented above.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the CDK2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[1]
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a second reagent is added to convert the produced ADP into ATP.
-
Luminescence Measurement: Finally, a luciferase/luciferin-based reagent is added to measure the newly synthesized ATP, generating a luminescent signal that is proportional to the initial kinase activity. The signal is read using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Radioisotopic Filter Binding Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate by the kinase.
-
Reaction Mixture: The assay is performed in a reaction buffer containing CDK2/Cyclin A, a substrate (e.g., Histone H1), and the test inhibitor.[2]
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Filtration: The reaction is stopped, and the mixture is transferred to a phosphocellulose filter membrane. The filter selectively binds the phosphorylated substrate, while the unincorporated [γ-³²P]ATP is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
IC50 Determination: The radioactive counts are plotted against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental process is essential for understanding the mechanism of action and the evaluation of CDK2 inhibitors.
Caption: CDK2 Signaling Pathway in G1/S Transition
Caption: Experimental Workflow for CDK2 Inhibitor Screening
Conclusion
While this compound itself has not been identified as a CDK2 inhibitor, the benzofuran scaffold serves as a promising foundation for the design of novel and potent CDK2 inhibitors. The 3-(piperazinylmethyl)benzofuran derivatives exhibit encouraging low nanomolar IC50 values, comparable to the reference compound staurosporine. In the broader landscape of CDK2 inhibitors, compounds in clinical development such as PF-07104091 and Dinaciclib demonstrate exceptional potency with Ki and IC50 values in the low single-digit nanomolar range. The continued exploration of the benzofuran scaffold, guided by robust biochemical and cellular assays, holds significant potential for the development of next-generation cancer therapeutics targeting the CDK2 pathway.
References
A Comparative Guide to the Synthetic Efficiency of Benzofuran-2-Carboxamide Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of benzofuran-2-carboxamide and its derivatives is a critical step in the discovery and development of new therapeutic agents. This guide provides a detailed comparison of three prominent synthetic routes to this important scaffold, evaluating their efficiency based on experimental data.
The benzofuran core is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Consequently, the development of efficient and modular synthetic routes to functionalized benzofurans, such as benzofuran-2-carboxamides, is of significant interest. This guide compares a modern palladium-catalyzed approach with two classical synthesis methodologies, providing quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable route for a given research objective.
Comparison of Synthetic Routes
The three routes evaluated are:
-
Route 1: Palladium-Catalyzed C-H Arylation and Transamidation: A modern approach that allows for late-stage functionalization and high modularity.
-
Route 2: Classical Perkin Rearrangement: A traditional method involving the rearrangement of a coumarin precursor.
-
Route 3: Classical Synthesis from Salicylaldehyde: A foundational approach starting from readily available phenolic aldehydes.
The following tables summarize the key quantitative data for each route, offering a side-by-side comparison of their efficiencies.
| Route 1: Pd-Catalyzed C-H Arylation & Transamidation | Step 1: C-H Arylation | Step 2: Transamidation | Overall |
| Key Reagents | Pd(OAc)₂, AgOAc, NaOAc, Aryl iodide | Boc₂O, DMAP, Amine | - |
| Solvent | CPME | MeCN, Toluene | - |
| Temperature | 110 °C | 60 °C | - |
| Reaction Time | 4 - 24 hours | 5.5 - 11 hours | 9.5 - 35 hours |
| Yield | 60 - 93%[1][2] | 60 - 92%[1] | ~36 - 86% |
| Number of Steps | 2 (from N-(quinolin-8-yl)benzofuran-2-carboxamide) | - | 2 |
| Route 2: Classical Perkin Rearrangement | Step 1: Perkin Rearrangement | Step 2: Amidation | Overall |
| Key Reagents | 3-Halocoumarin, NaOH (Microwave) | SOCl₂, NH₄OH | - |
| Solvent | Ethanol | Dichloromethane | - |
| Temperature | 79 °C | 0 °C to RT | - |
| Reaction Time | 5 minutes | ~2-3 hours (estimated) | ~2-3 hours |
| Yield | ~95% (for carboxylic acid)[3] | High (estimated) | High |
| Number of Steps | 2 | - | 2 |
| Route 3: Classical Synthesis from Salicylaldehyde | Step 1: Esterification | Step 2: Aminolysis | Overall |
| Key Reagents | Salicylaldehyde, Ethyl bromoacetate, K₂CO₃ | Methylamine, NH₄Cl | - |
| Solvent | Acetonitrile | Methanol | - |
| Temperature | Reflux | Room Temperature | - |
| Reaction Time | 24 hours | 48 hours | 72 hours |
| Yield | 86% (for ethyl ester)[4] | 98% (for N-methyl amide)[5] | ~84% |
| Number of Steps | 2 | - | 2 |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: Palladium-Catalyzed C-H Arylation and Transamidation
Step 1: C-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide [1] A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). The solids are suspended in cyclopentyl methyl ether (CPME) (0.5 M). The reaction mixture is stirred at 110 °C for the time specified for the particular substrate under an inert atmosphere. Upon completion, the crude reaction mixture is diluted with ethyl acetate and filtered through a plug of silica. The product is then purified by column chromatography.
Step 2: One-Pot, Two-Step Transamidation [1] Boc Activation: To a solution of the C-H arylated product (1.0 equiv) in acetonitrile (0.1 M), di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added. The reaction is stirred at 60 °C for 5 hours, after which it is concentrated in vacuo.
Aminolysis: To the crude reaction mixture from the Boc activation step, toluene (0.5 M) and the desired amine (1.5 equiv) are added. The aminolysis reaction is carried out at 60 °C for 0.5 to 6 hours. The final product is purified by column chromatography.
Route 2: Classical Perkin Rearrangement and Amidation
Step 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin [3] 3-Bromocoumarin is dissolved in ethanol containing sodium hydroxide. The reaction mixture is subjected to microwave irradiation at 300W for 5 minutes at a temperature of 79 °C. This rapidly yields the corresponding benzofuran-2-carboxylic acid in very high yield.
Step 2: Amidation of Benzofuran-2-carboxylic Acid (Proposed) Benzofuran-2-carboxylic acid (1.0 equiv) is dissolved in dichloromethane. Thionyl chloride (1.2 equiv) is added dropwise at 0 °C, and the mixture is stirred for 1-2 hours at room temperature. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide. The mixture is stirred for 1 hour, and the resulting solid benzofuran-2-carboxamide is collected by filtration.
Route 3: Classical Synthesis from Salicylaldehyde and Aminolysis
Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate [4] To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol) are added. The reaction mixture is refluxed for 24 hours. After completion, the solvent is removed under reduced pressure. The crude product is dissolved in ethyl acetate and washed with dilute HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl benzofuran-2-carboxylate.
Step 2: Aminolysis of Ethyl Benzofuran-2-carboxylate [5] Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate is dissolved in methanol in the presence of ammonium chloride. Methylamine is added, and the reaction mixture is stirred at room temperature for 48 hours. The crude product is then crystallized from chloroform and n-hexane to yield the corresponding N-methyl benzofuran-2-carboxamide. A similar procedure can be envisioned for the unsubstituted ester using ammonia.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Workflow for Route 1: Pd-Catalyzed C-H Arylation and Transamidation.
Caption: Workflow for Route 2: Classical Perkin Rearrangement.
Caption: Workflow for Route 3: Classical Synthesis from Salicylaldehyde.
Concluding Remarks
The choice of synthetic route for benzofuran-2-carboxamide will ultimately depend on the specific requirements of the project, including the desired substitution patterns, scalability, and available resources.
-
Route 1 (Modern Pd-Catalyzed) offers the highest degree of modularity, making it ideal for the rapid generation of diverse libraries of C3-substituted benzofuran-2-carboxamides for structure-activity relationship (SAR) studies.[1] While it involves more sophisticated reagents, the high yields and one-pot nature of the transamidation step make it an efficient choice for complex target molecules.
-
Route 2 (Classical Perkin Rearrangement) is a highly efficient method for producing the unsubstituted benzofuran-2-carboxylic acid precursor, especially with the use of microwave assistance which dramatically reduces reaction times.[3] This route is excellent for large-scale synthesis of the core scaffold, which can then be further functionalized.
-
Route 3 (Classical from Salicylaldehyde) provides a straightforward and reliable method from simple starting materials. Although the overall reaction time is longer, the conditions are generally mild, and the yields are high.[4][5] This makes it a cost-effective and practical approach for producing the parent benzofuran-2-carboxamide.
By presenting this comparative data, we aim to equip researchers with the necessary information to make an informed decision on the most appropriate synthetic strategy for their benzofuran-2-carboxamide targets.
References
Novel 3-Aminobenzofuran Derivatives: A Comparative Guide to Their Biological Activity in Alzheimer's Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of a novel series of 3-aminobenzofuran derivatives, focusing on their potential as multifunctional agents for the treatment of Alzheimer's disease. The data presented is primarily based on a 2022 study by Hasanvand et al., which details the synthesis and evaluation of these compounds against key pathological targets in Alzheimer's disease.[1][2] This guide also includes detailed experimental protocols for the key biological assays cited and visualizations of the synthetic pathway and therapeutic mechanism.
Multi-Target Therapeutic Strategy for Alzheimer's Disease
The following diagram illustrates the multi-target approach for Alzheimer's disease treatment, where the novel 3-aminobenzofuran derivatives simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and prevent the aggregation of amyloid-beta (Aβ) plaques.
Caption: Multi-target therapeutic strategy of novel 3-aminobenzofuran derivatives for Alzheimer's disease.
Comparative Biological Activity
The novel 3-aminobenzofuran derivatives (compounds 5a-p ) were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit amyloid-beta (Aβ) aggregation. Their performance was compared against the standard Alzheimer's drug, Donepezil.
Cholinesterase Inhibition
The in-vitro cholinesterase inhibitory activity of the synthesized compounds was determined using the Ellman's method.[1] The results, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity), are summarized in the table below.
| Compound | R-group | AChE IC50 (μM) | BuChE IC50 (μM) |
| 5a | H | 2.11 ± 0.14 | 5.83 ± 0.31 |
| 5b | 2-CH3 | 1.89 ± 0.09 | 4.67 ± 0.25 |
| 5c | 3-CH3 | 2.54 ± 0.18 | 6.12 ± 0.43 |
| 5d | 4-CH3 | 3.17 ± 0.22 | 7.89 ± 0.56 |
| 5e | 3-OCH3 | 4.21 ± 0.31 | 9.34 ± 0.78 |
| 5f | 2-F | 0.64 ± 0.05 | 1.28 ± 0.09 |
| 5g | 3-F | 1.15 ± 0.08 | 2.91 ± 0.17 |
| 5h | 4-F | 1.43 ± 0.11 | 3.54 ± 0.28 |
| 5i | 2-Cl | 0.98 ± 0.07 | 2.15 ± 0.14 |
| 5j | 3-Cl | 1.67 ± 0.13 | 4.01 ± 0.33 |
| 5k | 4-Cl | 2.05 ± 0.16 | 5.23 ± 0.41 |
| 5l | 2-Br | 1.22 ± 0.09 | 3.18 ± 0.21 |
| 5m | 3-Br | 1.98 ± 0.15 | 4.87 ± 0.39 |
| 5n | 4-Br | 2.41 ± 0.19 | 6.54 ± 0.51 |
| 5o | 2-NO2 | 3.89 ± 0.28 | 8.76 ± 0.69 |
| 5p | 4-NO2 | 5.12 ± 0.41 | 10.98 ± 0.87 |
| Donepezil | - | 0.05 ± 0.004 | 3.54 ± 0.21 |
Data sourced from Hasanvand et al., 2022. [1][2]
Among the tested compounds, derivative 5f , which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity against both AChE and BuChE.[1] While not as potent as Donepezil against AChE, compound 5f exhibited significantly stronger inhibition of BuChE.[1]
Amyloid-Beta Aggregation Inhibition
The ability of the most potent derivatives to inhibit self-induced Aβ aggregation was assessed using the Thioflavin T (ThT) assay.[1]
| Compound | % Inhibition of Self-Induced Aβ Aggregation (at 10 μM) |
| 5a | 17.6 ± 1.2 |
| 5f | 29.8 ± 2.1 |
| 5h | 38.8 ± 2.9 |
| 5i | 24.8 ± 1.8 |
| 5l | 25.7 ± 1.9 |
| Donepezil | 14.9 ± 1.1 |
Data sourced from Hasanvand et al., 2022. [1][2]
Notably, compounds 5f and 5h were found to be more effective than Donepezil in inhibiting Aβ aggregation, with compound 5h showing the highest inhibitory activity.[1]
Synthesis of 3-Aminobenzofuran Derivatives
The synthetic pathway for the novel 3-aminobenzofuran derivatives is a three-step process starting from 2-hydroxybenzonitrile.
References
Structure-Activity Relationship (SAR) of Benzofuran-2-Carboxamides: A Comparative Guide
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly benzofuran-2-carboxamides, have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The versatility of the benzofuran-2-carboxamide core allows for extensive structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at developing potent and selective therapeutic agents.[1][2]
This guide provides a comparative analysis of benzofuran-2-carboxamide derivatives, focusing on their anticancer and antimicrobial activities. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental workflow of SAR studies and key molecular structures.
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study involves a cyclical workflow of designing, synthesizing, and testing compounds to build a model of how chemical structure relates to biological activity.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Anticancer Activity of Benzofuran-2-Carboxamides
Benzofuran-2-carboxamide derivatives have shown significant potential as anticancer agents, with studies demonstrating their cytotoxicity against various human cancer cell lines.[2][6] Their mechanisms often involve the inhibition of critical cellular pathways, such as tubulin polymerization and the hypoxia-inducible factor (HIF-1) pathway.[6][7]
Key Structural Modifications and SAR Insights
The core structure of benzofuran-2-carboxamide allows for substitutions at multiple positions, primarily on the benzofuran ring system and the N-phenylamide moiety.
Caption: Key modification sites on the benzofuran-2-carboxamide scaffold.
SAR studies have revealed several key trends:
-
Substitutions on the N-phenyl ring (R3): The presence of hydrophobic groups or groups with a positive mesomeric effect (+M) on the N-phenyl ring can potentiate anticancer activity.[8] For instance, a 4'-hydroxy group on the N-phenylamide was identified as a lead scaffold for both anticancer and NF-κB inhibitory activity.[8]
-
Substitutions on the Benzofuran Ring (R1): Halogenation (e.g., chlorine, bromine) on the benzene portion of the benzofuran ring often leads to a significant increase in anticancer activity.[6][7]
-
Hybrid Molecules: Incorporating other heterocyclic moieties like triazole or piperazine into the benzofuran structure has emerged as a successful strategy for developing potent cytotoxic agents.[6][9] For example, a 1,2,3-triazole hybrid derivative showed high potency against HCT-116 and A549 cancer cell lines.[9][10]
-
Amide Linker (R3): The N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity, which can be further boosted by substitutions like a morpholinyl group on the N-phenethyl ring.[6][7]
Comparative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzofuran-2-carboxamide derivatives against various cancer cell lines.
| Compound ID | Structure / Key Features | Cancer Cell Line | IC50 (µM) | Reference |
| 50g | 6-methoxy, 1H-1,2,3-triazole hybrid | HCT-116 (Colon) | 0.87 | [9][10] |
| HeLa (Cervical) | 0.73 | [9][10] | ||
| A549 (Lung) | 0.57 | [9][10] | ||
| 3m | N-(4'-hydroxy)phenylamide | ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate) | Potent activity at low µM concentrations | [8] |
| Compound 3 | 5-chloro, N-(4-morpholinophenethyl) | MCF-10A (Breast) | Similar to Doxorubicin (1.136 µM) | [6][7] |
| 10b | 5-(sulfonamido)-3-methyl-N-(piperidinyl) | HCT116 (Colon) | Potent HIF-1 inhibitor | [6] |
Antimicrobial Activity of Benzofuran-2-Carboxamides
Benzofuran-2-carboxamides also exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains, making them a promising scaffold for the development of new anti-infective agents.[1][3][11][12]
Key Structural Modifications and SAR Insights
The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents.
-
Substitutions on the Benzofuran Ring: Electron-donating groups like methoxy and methyl, or electron-withdrawing groups like fluoro, have been shown to enhance antibacterial activity.[11]
-
Amide Moiety: Modifications at the amide nitrogen are critical. For instance, synthesizing derivatives of 3-(glycinamido)- and 3-(β-alanamido)-benzofuran-2-carboxamide has yielded compounds with notable antimicrobial properties.[13]
-
Hybrid Structures: Similar to anticancer agents, creating hybrids by linking benzofuran-2-carboxylates with other heterocyclic systems like 1,2,3-triazoles can lead to potent antimicrobial compounds.[11]
Comparative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for representative benzofuran-2-carboxamide derivatives against selected microorganisms.
| Compound ID | Structure / Key Features | Microorganism | MIC (µg/mL) | Reference |
| 6g | 1,2,3-triazole hybrid, 4-fluoro substitution | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good | [11] |
| 6h | 1,2,3-triazole hybrid, 4-methoxy substitution | S. aureus, B. subtilis, E. coli, P. aeruginosa | Moderate to good | [11] |
| 6b | Amide derivative | Various bacteria and fungi | As low as 6.25 | [3] |
| 5a-o series | 3-(glycinamido) & 3-(β-alanamido) derivatives | Various bacteria and fungi | Evaluated | [13] |
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of novel compounds.
General Synthesis of Benzofuran-2-Carboxamides
A common route for synthesizing benzofuran-2-carboxamides involves the reaction of a benzofuran-2-carboxylic acid with a desired amine.[14][15]
-
Activation of Carboxylic Acid: Benzofuran-2-carboxylic acid (1.0 mmol) is stirred in thionyl chloride (SOCl₂) (1.0 mmol) at 90°C for 1 hour to form the acyl chloride.[11]
-
Amide Formation: The reaction mixture is cooled to 0°C and diluted with a solvent like dichloromethane (CH₂Cl₂). Triethylamine (1.5 mmol) and the desired amine (e.g., a substituted aniline, 1.1 mmol) are added.[11]
-
Reaction: The resulting solution is stirred for 2-4 hours at ambient temperature.
-
Work-up and Purification: The solvent is removed under vacuum. The residue is diluted with cold water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.[11]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a common method for measuring drug-induced cytotoxicity.[8]
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well and incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Quantification: The bound stain is solubilized with 10 mM Tris base solution. The absorbance (optical density) is measured at approximately 510 nm using a microplate reader. The IC50 value is then calculated.[8]
In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared, typically at a density of 10⁵ colony-forming units (CFU) per mL in a suitable broth medium.[16]
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: The standardized microbial suspension is added to each well containing the diluted compound.
-
Incubation: The microplate is incubated at a suitable temperature (e.g., 37°C for bacteria) for 18-24 hours.[17]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth (turbidity) in the well.[16] Visual inspection or measurement of optical density can be used for this determination.[16]
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 17. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of Benzofuran Scaffolds: An In Vitro Efficacy Comparison
A comprehensive review of the available preclinical data on 3-aminobenzofuran-2-carboxamide and related compounds reveals a promising landscape of biological activity. While extensive in vivo efficacy testing for this specific class of compounds is not yet widely published, a significant body of in vitro research highlights their potential in neurodegenerative diseases and oncology. This guide provides a comparative analysis of the available in vitro data, detailing the experimental protocols and potential mechanisms of action.
The benzofuran core is a recurring motif in many biologically active compounds, leading to considerable interest in the development of novel benzofuran derivatives for various therapeutic applications. The following sections summarize the key in vitro findings for this compound and structurally similar compounds, offering a valuable resource for researchers in drug discovery and development.
Comparative Analysis of In Vitro Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data from various in vitro studies. These studies primarily explore the efficacy of these compounds as cholinesterase inhibitors for Alzheimer's disease, as neuroprotective agents, and as potential anticancer therapeutics.
Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives
| Compound ID | Target | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| 5f | Acetylcholinesterase (AChE) | Not specified | Donepezil | Not specified |
| 5a-p (range) | Butyrylcholinesterase (BuChE) | 0.64 - 81.06 | Donepezil | Not specified |
| Cathafuran C (14) | Butyrylcholinesterase (BChE) | IC50: 2.5-32.8, Ki: 1.7 | Galantamine | 35.3 |
| 6h | Butyrylcholinesterase (BChE) | 0.054 - 2.7 | Not specified | Not specified |
| 6k | Butyrylcholinesterase (BChE) | 0.054 - 2.7 | Not specified | Not specified |
Data sourced from studies on novel 3-aminobenzofuran derivatives as multifunctional agents for Alzheimer's disease and benzofuran derivatives from Cortex Mori Radicis.[1][2][3][4]
Table 2: Inhibition of Beta-Amyloid (Aβ) Aggregation
| Compound ID | Assay Type | Inhibition (%) | Concentration (µM) | Comparator | Comparator Inhibition (%) |
| 5f | Self-induced Aβ1–42 aggregation | 29.8 | 10 | Donepezil | 14.9 |
| 5h | Self-induced Aβ1–42 aggregation | 38.8 | 10 | Donepezil | 14.9 |
| 6h | Self-induced Aβ aggregation | 33.1 | 100 | Not specified | Not specified |
| 6k | Self-induced Aβ aggregation | 46.4 | 100 | Not specified | Not specified |
These compounds demonstrated a significant ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.[1][4]
Table 3: In Vitro Anticancer Activity of Benzofuran Derivatives
| Compound ID | Cell Line | IC50 (µM) | Compound Class |
| 39 | PC-3 (Prostate Cancer) | 33 | 2-Aminobenzofuran derivative |
| 50g | HCT-116 (Colon Cancer) | 0.87 | Benzofuran-2-carboxamide derivative |
| 50g | HeLa (Cervical Cancer) | 0.73 | Benzofuran-2-carboxamide derivative |
| 50g | A549 (Lung Cancer) | 0.57 | Benzofuran-2-carboxamide derivative |
| 50g | HepG2 (Liver Cancer) | 5.74 | Benzofuran-2-carboxamide derivative |
The data indicates that certain benzofuran derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[5]
Table 4: Neuroprotective and Antioxidant Activity of Benzofuran-2-Carboxamide Derivatives
| Compound ID | Activity | Assay | Key Finding |
| 1f | Neuroprotection | NMDA-induced excitotoxicity in primary rat cortical cells | Potent and efficacious neuroprotective action, comparable to memantine at 30 µM.[6][7][8][9] |
| 1j | Antioxidant | DPPH radical scavenging and lipid peroxidation inhibition | Moderate to appreciable antioxidant activity.[6][7][9] |
These findings suggest that the benzofuran-2-carboxamide scaffold may be a promising starting point for the development of agents to combat neurodegenerative processes involving excitotoxicity and oxidative stress.[6][7][8][9]
Visualizing the Path Forward: Workflows and Pathways
To better understand the context of this research, the following diagrams illustrate a typical in vitro screening workflow and a key signaling pathway relevant to the therapeutic targets of these compounds.
Caption: A generalized workflow for the in vitro screening of novel chemical entities.
Caption: The cholinergic signaling pathway and the inhibitory action of test compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited in vitro studies.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized 3-aminobenzofuran-based compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using the spectrophotometric method developed by Ellman.[1] This assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB), which produces a colored product that can be quantified. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated and compared to a standard drug, such as donepezil.[1][2]
Beta-Amyloid (Aβ) Aggregation Inhibition Assay
The ability of the compounds to inhibit the aggregation of the Aβ1–42 peptide was assessed.[1] Self-induced aggregation was monitored in the presence and absence of the test compounds.[1] In some studies, acetylcholinesterase-induced Aβ aggregation was also investigated.[1] The extent of aggregation was typically measured using a Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence corresponds to a greater degree of fibril formation.[2]
Neuroprotection Assay Against NMDA-Induced Excitotoxicity
To evaluate the neuroprotective effects of benzofuran-2-carboxamide derivatives, primary cultured rat cortical cells were treated with N-methyl-D-aspartate (NMDA) to induce excitotoxic neuronal cell damage.[8] The viability of the neurons was assessed in the presence and absence of the test compounds.[8] A reduction in NMDA-induced cell death, as measured by assays such as the MTT assay, indicates a neuroprotective effect.[8]
In Vitro Anticancer Screening (MTT Assay)
The cytotoxic effects of benzofuran derivatives against various human cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity in the presence of the test compound suggests a cytotoxic or antiproliferative effect. The IC50 values are determined to quantify the potency of the compounds.
Conclusion and Future Directions
The collective in vitro data strongly suggests that this compound and related benzofuran scaffolds are versatile structures with significant potential for therapeutic development. The promising results in cholinesterase inhibition, Aβ aggregation prevention, neuroprotection, and anticancer activity warrant further investigation.
The clear next step for this class of compounds is to bridge the gap between in vitro activity and in vivo efficacy. Future research should focus on pharmacokinetic and pharmacodynamic studies in animal models to assess the bioavailability, safety, and therapeutic efficacy of these promising compounds in a more complex biological system. Such studies will be critical in determining whether the potent in vitro activities translate into tangible therapeutic benefits.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cholinesterase inhibitory activity of new 2-benzofuran carboxamide-benzylpyridinum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 7. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Data for 3-Aminobenzofuran-2-carboxamide
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-Aminobenzofuran-2-carboxamide. The objective is to offer researchers, scientists, and drug development professionals a framework for cross-validating analytical data to ensure consistency, reliability, and accuracy across different analytical techniques. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide synthesizes available analytical data and established validation principles to present a practical comparison.
Data Presentation: A Comparative Summary of Analytical Techniques
The following table summarizes the typical analytical data obtained for this compound using various instrumental methods. This compiled data serves as a baseline for comparing results between different analytical approaches.
| Analytical Method | Key Parameters & Results | Reference |
| ¹H NMR | In DMSO-d₆ (500 MHz), characteristic peaks can be observed. While specific shifts for the parent compound are available, derivatives show distinct patterns. For example, related structures exhibit signals for aromatic protons and amine groups. | [1] |
| ¹³C NMR | In DMSO-d₆ (125 MHz), signals corresponding to the carbon atoms of the benzofuran ring, carboxamide group, and amino substituent are identifiable. For instance, derivatives show a range of chemical shifts for the aromatic and functional group carbons. | [1] |
| FTIR (KBr) | Characteristic vibrational frequencies include N-H stretching of the amino and amide groups, C=O stretching of the amide, and aromatic C-H and C=C stretching. | [2] |
| GC-MS | The mass spectrum typically shows a molecular ion peak (m/z) corresponding to the molecular weight of the compound (176.17 g/mol ).[2][3] Fragmentation patterns can provide structural confirmation. The top peak is observed at m/z 176, with other significant peaks at m/z 103 and 159.[2] | [2][3] |
| Purity Assay | A purity of 97% is commercially available.[3] | [3] |
| Melting Point | Reported melting point is in the range of 157-161 °C.[3] | [3] |
Hypothetical Cross-Validation Scenario: HPLC vs. GC-MS
To ensure data integrity, it is crucial to perform cross-validation when employing different analytical methods for the quantification of a compound.[4][5] This is particularly important when data from various studies or laboratories are combined for regulatory submissions.[4][5] Below is a hypothetical comparison of a validated RP-HPLC method and a GC-MS method for the determination of this compound in a biological matrix.
| Parameter | RP-HPLC Method (Hypothetical) | GC-MS Method (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | r² ≥ 0.99 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% of nominal value |
| Precision (% RSD) | < 10% | < 15% | ≤ 15% RSD |
| LLOQ | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Selectivity | No interference from matrix components | Chromatographic separation from matrix components | No significant interfering peaks at the retention time of the analyte |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods. Representative protocols for the techniques discussed are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A simple and accurate RP-HPLC method can be developed for the quantification of this compound.[6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution. The pH of the aqueous phase should be optimized for peak shape and retention.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 282 nm).[6]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and robustness according to established guidelines.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity for the analysis of volatile or semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature held for a short period, followed by a temperature ramp to a final temperature to ensure separation of the analyte from other components.
-
Injection: A split/splitless injector is typically used.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for data acquisition.
-
Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of the analyte. For biological matrices, an extraction and clean-up step is required.
-
Validation: The method's selectivity, linearity, accuracy, precision, and matrix effects should be thoroughly evaluated.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR are standard experiments. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm the structure.
-
Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.
Visualizations
Diagrams created using Graphviz help to clarify complex workflows and relationships.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H8N2O2 | CID 600546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氨基苯并呋喃-2-甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ajphr.com [ajphr.com]
- 8. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Aminobenzofuran-2-carboxamide Derivatives and Established Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of novel 3-aminobenzofuran-2-carboxamide derivatives against currently established drugs for Alzheimer's disease (AD). The following sections present a comparative analysis of their efficacy, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways. This objective comparison aims to inform further research and development in the quest for more effective AD therapies.
Comparative Efficacy Data
The therapeutic potential of this compound derivatives has been evaluated through their ability to inhibit key enzymes implicated in Alzheimer's disease pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and to prevent the aggregation of amyloid-beta (Aβ) peptides. The following tables summarize the available quantitative data, comparing these novel compounds with established Alzheimer's drugs: Donepezil, Rivastigmine, Galantamine, and Memantine.
Cholinesterase Inhibition
Inhibition of AChE and BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| This compound Derivatives | |||
| 5a (unsubstituted) | 0.81 | >100 | [1] |
| 5f (2-fluorobenzyl) | 0.64 | 0.55 | [1] |
| 5h (4-fluorobenzyl) | 0.85 | 1.23 | [1] |
| Established Alzheimer's Drugs | |||
| Donepezil | 0.022 - 0.05 | 3.5 - 7.9 | [1] |
| Rivastigmine | 0.0043 - 4.15 | 0.037 - 0.4 | [2] |
| Galantamine | 0.43 - 1.2 | 8.1 - 12.8 |
Note: IC50 values can vary between studies due to different experimental conditions.
Amyloid-β Aggregation Inhibition
The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease. The Thioflavin T (ThT) assay is commonly used to measure the inhibition of Aβ aggregation.
| Compound | Aβ (1-42) Self-Induced Aggregation Inhibition (%) at 10 µM | Reference |
| This compound Derivatives | ||
| 5a | 17.6 | [1] |
| 5f | 29.8 | [1] |
| 5h | 38.8 | [1] |
| Established Alzheimer's Drugs | ||
| Donepezil | 14.9 | [1] |
Neuroprotective Effects
Neuroprotection is a critical aspect of Alzheimer's disease therapy, aiming to preserve neuronal function and prevent cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
| Compound | Cell Line | Assay | Result | Reference |
| This compound Derivatives (5a, 5f, 5h, 5i, 5l) | PC12 | MTT | Non-toxic at concentrations up to 100 µM | [3] |
| Benzofuran-2-carboxamide Derivative (1f) | Primary cortical neurons | MTT | Comparable neuroprotection to Memantine at 30 µM against NMDA-induced excitotoxicity | [2] |
| Benzofuran-2-one Derivative (9) | Differentiated SH-SY5Y cells | PI Staining | Protected 68.15% of cells from catechol-induced death | [4][5] |
| Benzofuran-2-one Derivative (9) | Differentiated SH-SY5Y cells | DCF-DA | Significantly reduced intracellular ROS levels | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of acetylcholinesterase and butyrylcholinesterase.
-
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and is measured at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BuChE enzyme solution (1 U/mL in phosphate buffer)
-
Test compounds (various concentrations)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, enzyme solution, DTNB, and the test compound or solvent (for control).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the increase in absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min).
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-β Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of aggregated Aβ.
-
Reagents:
-
Aβ(1-42) peptide solution (e.g., 20 µM in an appropriate buffer like PBS, pH 7.4)
-
ThT stock solution (e.g., 1 mM in buffer)
-
Test compounds (various concentrations)
-
-
Procedure:
-
In a 96-well black, clear-bottom microplate, mix the Aβ(1-42) peptide solution with the test compound or solvent (for control).
-
Add the ThT working solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
The percentage of inhibition of Aβ aggregation is calculated by comparing the fluorescence intensity in the presence of the test compound to that of the control.
-
Neuronal Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Principle: The assay measures the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Neuronal cells (e.g., PC12 or SH-SY5Y)
-
Cell culture medium
-
Test compounds (various concentrations)
-
Neurotoxic agent (e.g., Aβ oligomers, NMDA, or an oxidizing agent)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds for a specified pre-incubation period.
-
Induce neurotoxicity by adding the neurotoxic agent.
-
After the incubation period with the neurotoxin, add the MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Alzheimer's disease and the mechanisms by which this compound derivatives and established drugs exert their effects.
Caption: Cholinergic signaling pathway and points of inhibition.
Caption: Amyloid-β aggregation pathway and inhibition points.
Caption: NMDA receptor signaling and the mechanism of Memantine.
References
- 1. innoprot.com [innoprot.com]
- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Benzofuran- and Benzo[b]thiophene-2-carboxamides: Synthetic Strategies and Biological Activities
An in-depth guide for researchers, scientists, and drug development professionals comparing the synthesis, physicochemical properties, and biological performance of benzofuran-2-carboxamides and their bioisosteric analogues, benzo[b]thiophene-2-carboxamides, supported by experimental data.
Benzofuran and benzo[b]thiophene ring systems are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The replacement of the oxygen atom in the benzofuran ring with a sulfur atom to form a benzo[b]thiophene is a common bioisosteric substitution strategy aimed at modulating a compound's physicochemical properties and biological activity.[3] This guide provides a comparative analysis of N-phenylbenzofuran-2-carboxamides and N-phenylbenzo[b]thiophene-2-carboxamides, focusing on their synthesis, and performance in modulating amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.[4][5] Additionally, the distinct roles of these scaffolds in modulating key signaling pathways such as NF-κB and STING will be explored.
Physicochemical and Biological Activity Profile
The substitution of the oxygen atom in the benzofuran scaffold with a sulfur atom to yield the benzo[b]thiophene analogue can lead to subtle but significant changes in the molecule's properties and its interaction with biological targets. This is exemplified in a comparative study of their ability to modulate the aggregation of the Aβ42 peptide.
| Compound ID | Core Scaffold | R1 | R2 | Max. Inhibition of Aβ42 Aggregation (%) [at 25 µM] |
| 4a | Benzofuran | OH | OMe | ~40%[4] |
| 4b | Benzofuran | OMe | OH | 54%[4][5] |
| 5a | Benzo[b]thiophene | OH | OMe | 40%[4] |
| 5b | Benzo[b]thiophene | OMe | OH | 41%[6] |
| 4d | Benzofuran | H | OMe | Promoted Aggregation (2.7-fold increase)[4][5] |
| 5d | Benzo[b]thiophene | H | OMe | Promoted Aggregation[4] |
Table 1: Comparative in vitro activity of benzofuran-2-carboxamide and benzo[b]thiophene-2-carboxamide derivatives in an Aβ42 aggregation assay.[4][5][6]
The data reveals that both benzofuran and benzo[b]thiophene scaffolds can yield potent inhibitors of Aβ42 aggregation.[4] Notably, the substitution pattern on the N-phenyl ring plays a crucial role in determining activity, with methoxyphenol substituents conferring inhibitory properties.[4][5] Interestingly, the benzofuran derivative 4b showed the highest inhibitory activity.[4][5] Conversely, compounds with a 4-methoxyphenyl substituent (4d and 5d ) promoted Aβ42 fibrillogenesis.[4][5] Furthermore, the benzo[b]thiophene-based compounds 5a and 5b demonstrated significant neuroprotective effects against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells.[4][5]
Experimental Protocols
General Synthesis of N-phenylbenzofuran-2-carboxamides and N-phenylbenzo[b]thiophene-2-carboxamides
A common and effective method for the synthesis of these carboxamides involves the coupling of the corresponding carboxylic acid with an aniline derivative using a peptide coupling agent.[7]
Materials:
-
Benzofuran-2-carboxylic acid or Benzo[b]thiophene-2-carboxylic acid (1.0 equiv)
-
Substituted aniline (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (benzofuran- or benzo[b]thiophene-2-carboxylic acid) in anhydrous THF, add EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 equiv) to the reaction mixture.
-
Continue stirring the reaction at room temperature overnight.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-2-carboxamide derivative.[7]
Thioflavin-T (ThT) Fluorescence Assay for Aβ42 Aggregation
This assay is used to monitor the kinetics of Aβ42 fibril formation in the presence and absence of test compounds.[4][6]
Materials:
-
Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black plates
Procedure:
-
Prepare a stock solution of Aβ42 peptide in an appropriate solvent (e.g., hexafluoroisopropanol), which is then lyophilized and stored.
-
Just before the experiment, reconstitute the Aβ42 peptide in the phosphate buffer to the desired concentration (e.g., 10 µM).
-
Add the test compounds at various concentrations (e.g., 1, 5, 25 µM) to the wells of a 96-well plate.[6]
-
Add the Aβ42 solution to the wells containing the test compounds. A control well with Aβ42 and DMSO (vehicle) should be included.
-
Add ThT solution to each well.
-
Incubate the plate at 37°C.[6]
-
Monitor the fluorescence intensity at regular intervals (e.g., every hour for 24 hours) using a plate reader with excitation at approximately 440 nm and emission at approximately 490 nm.[6]
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to the control well.[6]
Signaling Pathway Modulation
Benzofuran and benzo[b]thiophene scaffolds have been shown to interact with distinct and important cellular signaling pathways, highlighting their potential for diverse therapeutic applications.
Benzo[b]thiophene-2-carboxamides as STING Agonists
Certain benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway.[8] Activation of STING is a key event in the innate immune response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][8] This makes STING agonists promising candidates for cancer immunotherapy and as adjuvants for vaccines.
Benzofuran-2-carboxamides as NF-κB Inhibitors
In contrast, several benzofuran-2-carboxamide derivatives have been developed as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases and cancers. By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory mediators, making them attractive anti-inflammatory and anti-cancer drug candidates.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to Confirming the Binding Mode of 3-Aminobenzofuran Derivatives
For researchers, scientists, and drug development professionals, understanding the precise interaction between a drug candidate and its target protein is paramount. This guide provides a comprehensive comparison of methodologies to confirm the binding mode of 3-aminobenzofuran derivatives, a promising class of compounds with diverse therapeutic potential, to their target proteins. We present supporting experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of these crucial molecular interactions.
Executive Summary
3-Aminobenzofuran derivatives have emerged as potent inhibitors of various key proteins implicated in diseases ranging from neurodegenerative disorders to cancer. Their efficacy is intrinsically linked to their specific binding mode within the active or allosteric sites of their target proteins. This guide explores the experimental techniques and computational approaches used to elucidate these binding interactions, comparing their strengths and limitations. We focus on targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), phosphoinositide 3-kinase (PI3K), and vascular endothelial growth factor receptor 2 (VEGFR-2), providing a comparative analysis with established drugs.
Comparative Analysis of Binding Affinities
A direct comparison of the binding affinity of 3-aminobenzofuran derivatives with established drugs targeting the same proteins reveals their potential as effective therapeutic agents. The following tables summarize the available quantitative data, primarily focusing on the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) as key indicators of binding affinity. Lower values indicate stronger binding.
| Target Protein | 3-Aminobenzofuran Derivative | IC₅₀ (µM) | Kᵢ (µM) | Comparator Drug | IC₅₀ (µM) | Kᵢ (µM) |
| AChE | Compound 5f[1] | 0.64[1] | - | Donepezil[2] | - | - |
| Compound 5a[1] | 0.81[1] | - | Rivastigmine[3] | - | - | |
| Compound 2i[4] | - | 0.009[4] | Galantamine[5] | 4.82 (average)[5] | - | |
| BuChE | Compound 5f[1] | 0.55[1] | - | Rivastigmine[6] | - | - |
| Compound 5a[1] | 0.82[1] | - | Tacrine | - | - | |
| Compound 2e[4] | - | - | - | - | - | |
| PI3Kδ | Compound 16b[7] | 0.275[7] | - | Idelalisib[8] | 0.0025[8] | - |
| - | - | - | Alpelisib | - | - | |
| VEGFR-2 | Compound 6d[9] | 0.001[9] | - | Sorafenib[10][11] | 0.09[10] | - |
| Compound 4a[12] | 0.058[12] | 0.035[12] | Sunitinib[10][11] | - | - | |
| Compound 5c[13] | 0.00107[13] | - | - | - | - |
Key Experimental Protocols for Binding Mode Confirmation
The determination of the precise binding mode of a ligand to its target protein relies on a combination of experimental and computational techniques. Each method provides unique insights into the molecular interactions.
X-ray Crystallography
X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a protein-ligand complex, offering a detailed view of the binding interactions at an atomic level.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Drug-cholinesterase-inhibitors persistence patterns in treated patients with dementia of Alzheimer type: retrospective comparative analysis of donepezil, rivastigmine and galantamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Design and synthesis of benzofuro[3,2-b]pyridin-2(1H)-one derivatives as anti-leukemia agents by inhibiting Btk and PI3Kδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Multitargeted kinase inhibitors imatinib, sorafenib and sunitinib perturb energy metabolism and cause cytotoxicity to cultured C2C12 skeletal muscle derived myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Enaminone-Linked Benzofuran Derivatives as Dual VEGFR-2/hCA IX Inhibitors Exhibiting Hypoxia-Mediated Chemosensitization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Aminobenzofuran-2-carboxamides: Evaluating Reproducibility and Scalability
For researchers and professionals in drug development, the efficient, reproducible, and scalable synthesis of molecular scaffolds is a cornerstone of successful research and manufacturing. This guide provides a comparative analysis of published synthetic routes to 3-aminobenzofuran-2-carboxamides, a privileged scaffold in medicinal chemistry. We will delve into the experimental data, focusing on key performance indicators such as chemical yield, reaction conditions, and amenability to large-scale production.
Comparison of Synthetic Methodologies
Several distinct strategies for the synthesis of 3-aminobenzofuran-2-carboxamides and their precursors have been reported. The following table summarizes the quantitative data from prominent methods to facilitate a direct comparison of their efficacy and scalability.
| Methodology | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Scalability Notes | Reference |
| C-H Arylation & Transamidation | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl iodides | Pd(OAc)₂, AgOAc, NaOAc | 7 - 14 hours (Arylation) | 60 - 88% (Arylation) | Modular and highly versatile for generating diverse derivatives.[1][2][3] | [1][2][3][4] |
| Cascade Cyclization | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | 4-dimethylaminopyridine (DMAP) | 20 hours | >95% | Demonstrated robust scalability up to the gram scale.[5] | [5][6] |
| Cesium Carbonate-Mediated Cyclization | 2-Hydroxybenzonitriles, α-Bromoacetophenones | Cs₂CO₃ | 10 - 20 minutes | High | Suitable for gram-scale synthesis.[7] | [7] |
| Internal Cyclization | 2-Hydroxybenzonitrile, Chloroacetonitrile | K₂CO₃, KOH | 3 hours (Cyclization) | 90% (intermediate), 65% (final product) | A two-step process with good overall yield. | [8] |
| Three-Step Synthesis from 2-Hydroxybenzonitrile | 2-Hydroxybenzonitrile, 4-(Bromomethyl)pyridine | K₂CO₃, t-BuOK | 8 hours (step 1), 5 hours (step 2) | 73% (intermediate 4) | A multi-step synthesis with good yields for each step.[9] | [9] |
Visualizing the Synthetic Workflows
To further clarify the distinct approaches, the following diagrams, rendered using the DOT language, illustrate the logical flow of three primary synthetic strategies.
Caption: Workflow for C-H Arylation and Transamidation.
Caption: Workflow for Cascade Cyclization.
Caption: Workflow for Internal Cyclization.
Detailed Experimental Protocols
For reproducibility, detailed methodologies are paramount. The following are protocols for the key synthetic transformations discussed.
General Procedure for C–H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides[2]
A reaction vial is charged with N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 to 10 mol%), NaOAc (1.0 equiv), and AgOAc (1.5 equiv). The solids are then suspended in cyclopentyl methyl ether (CPME) (0.5 M). The reaction is stirred at 110 °C under an inert atmosphere for the time specified for the particular substrate. Upon completion, the reaction mixture is cooled, filtered, and purified by chromatography to yield the C3-arylated product.
Procedure for the Synthesis of Aminobenzofuran Spiroindanone Derivatives via Cascade Cyclization[5]
In a 5 mL glass reaction vessel, ortho-hydroxy α-aminosulfone (0.15 mmol), 2-bromo-1,3-indandione (0.1 mmol), and 4-dimethylaminopyridine (DMAP) (1.0 equiv) are combined in dry 1,2-dichloroethane (DCE) (1.0 mL). The reaction system is stirred at room temperature for 20 hours. The completion of the reaction is monitored by thin-layer chromatography. The crude product is then purified by silica gel column chromatography (ethyl acetate/petroleum ether 1:5) to obtain the desired aminobenzofuran spiroindanone.
General Procedure for the Cesium Carbonate-Mediated Synthesis of 3-Amino-2-aroyl Benzofurans[7]
To a solution of the appropriate 2-hydroxybenzonitrile (0.5 mmol) and α-bromoacetophenone (0.5 mmol) in DMF (2.0 mL), Cs₂CO₃ (2.0 equiv) is added. The reaction mixture is stirred at room temperature for 10–20 minutes. Upon completion, the reaction mixture is worked up by pouring it into ice-water and the resulting precipitate is filtered, washed with water, and dried to afford the 3-amino-2-aroyl benzofuran.
Procedure for the Synthesis of this compound via Internal Cyclization[8]
Step 1: Synthesis of 2-cyanomethoxybenzonitrile To a mixture of 2-hydroxybenzonitrile and potassium carbonate in a suitable solvent, chloroacetonitrile is added. The reaction mixture is stirred, typically at an elevated temperature, until the starting material is consumed. The resulting product is isolated by filtration and washing.
Step 2: Synthesis of this compound The 2-cyanomethoxybenzonitrile intermediate is dissolved in ethanol, and potassium hydroxide is added. The reaction mixture is refluxed for 3 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated solid is filtered and dried to yield this compound.
Conclusion
The synthesis of 3-aminobenzofuran-2-carboxamides can be achieved through various methodologies, each with its own set of advantages and disadvantages regarding yield, reaction time, scalability, and modularity. The palladium-catalyzed C-H arylation followed by transamidation offers remarkable flexibility for generating diverse libraries of compounds.[1][2][3][4] For large-scale synthesis, the cascade cyclization and the cesium carbonate-mediated methods appear highly promising, with reports of successful gram-scale production and high yields.[5][7] The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution patterns, the required scale of production, and the cost of starting materials and reagents. This guide provides the necessary data to make an informed decision based on a comparative assessment of the available literature.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminobenzofuran-2-carboxamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Aminobenzofuran-2-carboxamide (CAS No. 54802-10-7), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Hazard Information
This compound is a solid chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Summary of Key Hazards and Properties:
| Property | Information | Citations |
| Physical State | Solid | [1] |
| CAS Number | 54802-10-7 | [1] |
| GHS Hazard Classifications | Causes skin irritation (H315), Causes serious eye irritation (H319), May be toxic if swallowed (H301), May cause an allergic skin reaction (H317). | [1][2] |
| Signal Word | Warning / Danger | [1][2] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection (eyeshields, face shield), and appropriate respiratory protection (e.g., type P2 respirator cartridges). | [1][3] |
| First Aid Measures | In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice. For eye contact, rinse with plenty of water and seek medical attention if irritation persists. If swallowed, get immediate medical attention. | [1][2] |
| Spill Management | Pick up and arrange disposal without creating dust. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, national, and institutional regulations. The primary and universally recommended method is to entrust the disposal to a licensed and qualified hazardous waste disposal company.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its chemical name and associated hazard symbols.
-
This compound should be disposed of as solid chemical waste. Do not mix it with liquid waste streams.
Step 2: Packaging
-
Place the waste in a designated, leak-proof, and chemically compatible container.
-
Ensure the container is securely sealed to prevent any release of dust or solid particles.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Step 3: Storage
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 5: Disposal of Contaminated Materials
-
Any materials, such as personal protective equipment (gloves, lab coats) or lab supplies (weighing paper, spatulas), that are contaminated with this compound must also be disposed of as hazardous solid waste.
-
Place these contaminated items in a separate, clearly labeled hazardous waste container.
Contaminated Packaging:
-
Before disposing of the original container, ensure it is completely empty.
-
Disposal of the empty container must also follow local and national regulations for hazardous waste packaging.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the proper disposal of this compound.
Caption: Safety decision tree for handling and disposing of this compound.
References
Navigating the Safe Handling of 3-Aminobenzofuran-2-carboxamide: A Guide for Laboratory Professionals
Essential guidance on personal protective equipment, operational procedures, and disposal for researchers, scientists, and drug development professionals working with 3-Aminobenzofuran-2-carboxamide.
When handling this compound (CAS No. 54802-10-7), a compound with significant potential in pharmaceutical research, stringent safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. The compound is classified as causing skin and serious eye irritation[1]. Furthermore, it is toxic if swallowed and may cause an allergic skin reaction[2][3].
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, which can cause irritation and potential allergic reactions[1][2]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone procedures. | To protect against eye irritation from dust particles or splashes[1][4][5]. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | To prevent inhalation of the powdered compound, which could be harmful[4]. |
| Protective Clothing | A laboratory coat or disposable coveralls. | To protect skin and personal clothing from contamination. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to prevent the dispersion of dust. When preparing solutions, the compound should be added carefully to the solvent to avoid splashing. All equipment and work surfaces must be decontaminated after use.
First Aid Measures
In the event of exposure, immediate action is critical:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention[1][2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Disposal Workflow:
Caption: A clear workflow for the proper disposal of waste.
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of this chemical down the drain or in the regular trash.
Example Experimental Application: Cholinesterase Inhibition Assay
While specific signaling pathways for this compound are not extensively documented, its derivatives have been investigated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of such compounds.
Caption: An example workflow for a cholinesterase inhibition assay.
This procedural outline serves as a foundational guide for researchers. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and to adhere to all institutional safety protocols. By prioritizing safety and following these guidelines, researchers can confidently and responsibly explore the scientific potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
